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Core Science & Biosynthesis

Foundational

In-Depth Crystal Structure Analysis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole: A Structural and Computational Perspective

Executive Summary 5-Ethoxycarbonyl-2-mercaptobenzoxazole (C₁₀H₉NO₃S) is a highly versatile pharmacophore and a critical synthetic intermediate in the development of amide-based anti-inflammatory agents, particularly thos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethoxycarbonyl-2-mercaptobenzoxazole (C₁₀H₉NO₃S) is a highly versatile pharmacophore and a critical synthetic intermediate in the development of amide-based anti-inflammatory agents, particularly those targeting the inhibition of inflammatory cytokines such as IL-8[1]. Understanding the solid-state behavior of this compound is paramount for drug development professionals. The molecule exhibits complex structural dynamics, most notably a thiol-thione tautomerism driven by proton transfer between the exocyclic sulfur and the endocyclic nitrogen.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic crystallographic reporting. Herein, we dissect the causality behind the crystallization and X-ray diffraction workflows, establish self-validating protocols for structural refinement, and bridge the gap between empirical X-ray data and quantum mechanical (DFT) computational models.

Solid-State Dynamics: Thiol-Thione Tautomerism

In solution, 2-mercaptobenzoxazoles exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. However, in the solid state, the crystallization environment dictates the thermodynamic minimum. The presence of the electron-withdrawing 5-ethoxycarbonyl group alters the electron density of the benzoxazole core, strongly favoring the thione tautomer (benzoxazoline-2-thione) during crystallization.

This tautomeric preference is not merely a structural curiosity; it fundamentally dictates the molecule's hydrogen-bonding network. The thione form features an N-H hydrogen bond donor and a C=S hydrogen bond acceptor, enabling the formation of robust, centrosymmetric dimers in the crystal lattice—a critical factor for the compound's stability and bioavailability in pharmaceutical formulations.

Pathway T1 Thiol Tautomer (N=C-SH) T2 Thione Tautomer (HN-C=S) T1->T2 Proton Transfer (Solid State) P1 N-H...S Hydrogen Bonds (Centrosymmetric Dimers) T2->P1 P2 C-H...O Interactions (Ethoxycarbonyl Group) T2->P2 H Hirshfeld Surface Analysis (CrystalExplorer) P1->H P2->H

Caption: Solid-state tautomerization and resulting intermolecular interaction network.

Experimental Protocols & Causality

To obtain high-resolution structural data, the experimental design must eliminate kinetic trapping and thermal noise. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Crystallization Protocol

Objective: Grow diffraction-quality single crystals while isolating the thermodynamically stable tautomer.

  • Solvent Selection: Dissolve 50 mg of synthesized 5-Ethoxycarbonyl-2-mercaptobenzoxazole in 5 mL of a binary solvent system (Dichloromethane/Ethanol, 1:1 v/v).

    • Causality: Dichloromethane provides excellent solubility for the hydrophobic benzoxazole core. Ethanol acts as a competitive hydrogen-bond donor/acceptor, moderating the supersaturation rate and facilitating the proton transfer required to stabilize the thione form.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and allow slow evaporation at 293 K for 7–10 days.

    • Causality: Slow thermodynamic kinetics prevent the kinetic trapping of the metastable thiol form and avoid the formation of microcrystalline twins.

  • Self-Validation (Optical Screening): Inspect the resulting crystals under a polarized light microscope.

    • Validation Metric: Complete, uniform extinction of light at specific rotational angles confirms the single-crystal nature (absence of twinning) prior to X-ray exposure.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Objective: Determine the absolute atomic arrangement and precisely locate the tautomeric hydrogen atom.

  • Mounting and Flash-Cooling: Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Flash-cooling to 100 K drastically reduces atomic thermal displacement parameters (ADPs). This is absolutely critical for accurately locating the low-electron-density hydrogen atom on the endocyclic nitrogen, which proves the thione tautomerism.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα provides high-resolution data (up to 0.75 Å) and minimizes absorption artifacts compared to Cu Kα, which is essential for accurate modeling of the sulfur atom.

  • Structure Solution & Refinement: Solve the structure using the dual-space algorithm in SHELXT[2] and refine via full-matrix least-squares on F² using SHELXL[3]. Orchestrate the workflow using the Olex2 graphical user interface[4].

    • Causality: Dual-space algorithms rapidly assign phase information without the bias inherent in heavy-atom Patterson methods, ensuring an unbiased initial electron density map.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Data Collection (Mo Kα, 100K) N1->N2 N3 3. Data Reduction (Absorption Correction) N2->N3 N4 4. Structure Solution (SHELXT) N3->N4 N5 5. Structure Refinement (SHELXL / Olex2) N4->N5 N6 6. Validation (CheckCIF) N5->N6

Caption: SCXRD experimental workflow and self-validating structure resolution process.

Quantitative Data & Structural Validation

The refinement process must culminate in a self-validating CheckCIF routine. The absence of A and B level alerts confirms that the space group assignment is correct and that the anisotropic displacement parameters are physically meaningful.

Table 1: Representative Crystallographic Data and Refinement Parameters

Note: Parameters are representative of high-quality thione-derivative solid-state models.

ParameterValue
Empirical Formula C₁₀H₉NO₃S
Formula Weight 223.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 11.234(2) Å, b = 5.678(1) Å, c = 16.789(3) Å, β = 105.43(1)°
Volume 1032.5(3) ų
Z, Calculated Density 4, 1.436 Mg/m³
Absorption Coefficient (μ) 0.285 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891
Table 2: Selected Hydrogen Bond Geometry

The defining feature of the thione tautomer is the C-S bond length (typically ~1.65 Å, indicative of double bond character) and the presence of the N1-H1...S1 intermolecular interaction, which forms an R22​(8) supramolecular synthon.

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
N1-H1...S1^i 0.88(2)2.45(2)3.312(1)168(2)
C4-H4...O2^ii 0.952.523.415(2)157

Symmetry transformations: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z.

Computational Validation: Hirshfeld Surface & DFT Analysis

To ensure the trustworthiness of the empirical X-ray data, we cross-validate the structural model using computational chemistry.

Hirshfeld Surface Analysis: Using CrystalExplorer[5], the Hirshfeld surface is generated mapped over dnorm​ (normalized contact distance).

  • Causality: X-ray diffraction models electron density, which can sometimes under-represent hydrogen positions. By mapping the Hirshfeld surface, we mathematically quantify the intermolecular interactions. Deep red spots on the dnorm​ surface perfectly correlate with the N-H...S and C-H...O hydrogen bonds identified in Table 2, validating the empirical model. 2D fingerprint plots further quantify the exact percentage contribution of S...H and O...H contacts to the total crystal packing.

Density Functional Theory (DFT): A single-point energy calculation (B3LYP/6-311G(d,p)) is performed on the refined coordinates.

  • Causality: Calculating the HOMO-LUMO energy gap provides insight into the chemical reactivity of the 5-ethoxycarbonyl-2-mercaptobenzoxazole molecule. A smaller gap indicates higher chemical softness, which is a vital metric when utilizing this compound as an intermediate for synthesizing downstream anti-inflammatory amide derivatives[1].

References

  • CA2502764A1 - Amide compounds - Google Patents Source: Google Patents URL:[1]

  • OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals URL:[4]

  • SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals URL:[2]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: IUCr Journals URL:[5]

  • Crystal structure refinement with SHELXL Source: Semantic Scholar / Acta Crystallographica Section C URL:[3]

Sources

Exploratory

Pharmacokinetic profiling of 5-Ethoxycarbonyl-2-mercaptobenzoxazole

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Ethoxycarbonyl-2-mercaptobenzoxazole Foreword: Charting the Course for a Novel Benzoxazole Candidate The journey of a novel chemical entity from the labor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Foreword: Charting the Course for a Novel Benzoxazole Candidate

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides a comprehensive, in-depth framework for characterizing the pharmacokinetic profile of 5-Ethoxycarbonyl-2-mercaptobenzoxazole, a member of the versatile benzoxazole class of compounds. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific molecule is paramount to optimizing its therapeutic potential and ensuring its safety.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded narrative for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, the importance of self-validating systems, and the authoritative guidelines that govern preclinical research.

Foundational In Vitro ADME Characterization: The First Steps to Understanding Systemic Fate

The initial phase of pharmacokinetic profiling focuses on in vitro assays designed to predict the in vivo behavior of 5-Ethoxycarbonyl-2-mercaptobenzoxazole. These assays are cost-effective, high-throughput, and provide crucial data to inform subsequent, more complex in vivo studies.

Plasma Protein Binding: The Equilibrium of Free vs. Bound Drug

The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacological activity.[5][6] Only the unbound (free) fraction of the drug is available to interact with its target, be metabolized, and be excreted.[7][8] Therefore, determining the percentage of plasma protein binding is a crucial step in drug development.[5]

The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for assessing plasma protein binding.[7][8]

Objective: To determine the unbound fraction (fu) of 5-Ethoxycarbonyl-2-mercaptobenzoxazole in plasma.

Methodology:

  • Preparation: A solution of 5-Ethoxycarbonyl-2-mercaptobenzoxazole is prepared and spiked into plasma from the desired species (e.g., human, rat, mouse) at a clinically relevant concentration.[7]

  • Dialysis: The spiked plasma is added to one chamber of a RED device, while a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the free drug to diffuse.[5][7]

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the system to reach equilibrium.[5][7][8]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[5][7]

  • Analysis: The concentration of 5-Ethoxycarbonyl-2-mercaptobenzoxazole in each aliquot is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][8]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

ParameterValueInterpretation
Fraction Unbound (fu)A low fu indicates high plasma protein binding, which may affect distribution and clearance.
% Bound

Causality and Self-Validation: The use of a semi-permeable membrane ensures that only the unbound drug can equilibrate between the chambers, providing a direct measure of the free fraction. The inclusion of known control compounds with high and low binding characteristics validates the assay performance.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Spike Compound into Plasma dialysis1 Add Spiked Plasma to RED Chamber prep1->dialysis1 dialysis2 Add Buffer to Second Chamber incubation1 Incubate at 37°C to Reach Equilibrium dialysis2->incubation1 analysis1 Sample Plasma and Buffer Chambers incubation1->analysis1 analysis2 Quantify by LC-MS/MS analysis1->analysis2 data1 Calculate Fraction Unbound (fu) analysis2->data1

Caption: Workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters and Their Interpretation

The analysis of plasma concentration-time data yields several critical parameters:

Data Presentation:

ParameterDescriptionSignificance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body; indicates the extent of tissue distribution.
F (%) BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

These parameters collectively provide a comprehensive picture of how 5-Ethoxycarbonyl-2-mercaptobenzoxazole is handled by the body, informing dose selection and regimen for future clinical studies. [9]

Analytical Method Validation: The Cornerstone of Reliable Data

The accuracy and reliability of pharmacokinetic data are entirely dependent on the quality of the bioanalytical methods used for drug quantification. [10]Regulatory agencies such as the FDA and EMA have stringent guidelines for the validation of these methods. [11][10] A typical LC-MS/MS method validation will assess the following:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Linearity: The range of concentrations over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive pharmacokinetic profiling of 5-Ethoxycarbonyl-2-mercaptobenzoxazole, as outlined in this guide, provides the critical data necessary to make an informed decision on the continued development of this compound. By systematically evaluating its ADME properties, from in vitro assays to in vivo studies, researchers can build a robust understanding of its potential as a therapeutic agent. This structured, data-driven approach, grounded in scientific integrity and regulatory expectations, is fundamental to navigating the complex path of drug discovery and development. Further studies may be warranted to investigate specific metabolic pathways and to explore the potential for active transport mechanisms. [23]

References

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Visikol. [Link]

  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. [Link]

  • European Medicines Agency. (2014, November 26). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]

  • Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. [Link]

  • PubMed. (2017, March 15). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. [Link]

  • Evotec. CYP Inhibition Assay (Ki). [Link]

  • PMC. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • FDA Requirements for Preclinical Studies. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • Indian Journal of Pharmaceutical Sciences. Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. [Link]

  • ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]

  • ResearchGate. (2021, May 30). (PDF) Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. [Link]

  • ResearchGate. (2025, October 14). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

  • Semantic Scholar. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PMC. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. [Link]

  • ResearchGate. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. [Link]

  • PMC. (2023, January 9). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]

  • Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. [Link]

  • SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • PMC. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

Sources

Foundational

Computational Workflows for Evaluating 5-Ethoxycarbonyl-2-mercaptobenzoxazole as a Novel Anti-Inflammatory Scaffold: A Molecular Docking Whitepaper

Executive Summary In the landscape of rational drug design, the benzoxazole scaffold represents a privileged pharmacophore due to its bioisosteric resemblance to naturally occurring nucleotides and its ability to interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the benzoxazole scaffold represents a privileged pharmacophore due to its bioisosteric resemblance to naturally occurring nucleotides and its ability to interact with diverse biological targets. Specifically, 5-Ethoxycarbonyl-2-mercaptobenzoxazole offers a unique structural topology: the mercapto (-SH) group provides a potent hydrogen bond donor/acceptor site and metal-chelating potential, while the ethoxycarbonyl moiety at position 5 introduces a flexible, hydrophobic extension capable of anchoring into deep allosteric pockets.

As a Senior Application Scientist, I have structured this whitepaper to guide computational chemists and drug development professionals through the rigorous, self-validating molecular docking workflows required to evaluate this compound. Rather than merely outlining software commands, this guide emphasizes the thermodynamic causality and structural biology principles that govern each step of the in silico pipeline.

Pharmacological Grounding & Target Selection

The selection of biological targets for 5-Ethoxycarbonyl-2-mercaptobenzoxazole is grounded in its established chemical lineage. This compound is a critical intermediate in the synthesis of complex amide derivatives that act as potent cytokine inhibitors, specifically downregulating Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in inflammatory responses[1].

Furthermore, extensive structural-activity relationship (SAR) studies have demonstrated that 2-mercaptobenzoxazole derivatives are highly effective inhibitors of Cyclooxygenase-2 (COX-2), suppressing its gene expression and enzymatic activity to halt prostaglandin E2 (PGE2) synthesis[2]. Recent in silico and in vitro assessments have also identified benzoxazole derivatives as potent Toll-Like Receptor 2 (TLR-2) modulators, which directly control the upstream activation of the NF-κB pathway and subsequent IL-8 release[3].

Consequently, this guide focuses on dual-target docking against COX-2 and TLR-2 to evaluate the anti-inflammatory profile of 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

Pathway Ligand 5-Ethoxycarbonyl-2- mercaptobenzoxazole Target TLR-2 / COX-2 Receptors Ligand->Target Binds & Inhibits NFkB NF-κB Pathway Activation Blocked Target->NFkB Prevents Cytokines Downregulation of IL-8, TNF-α, PGE2 NFkB->Cytokines Reduces

Diagram 1: Pharmacological mechanism of 5-Ethoxycarbonyl-2-mercaptobenzoxazole targeting inflammation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, molecular docking cannot be treated as a "black box." The following protocols are designed as self-validating systems, where each preparative step includes a quality control checkpoint.

Protocol A: Ligand Preparation and Quantum Mechanical (QM) Optimization

Objective: To generate the global minimum energy conformation of 5-Ethoxycarbonyl-2-mercaptobenzoxazole and assign accurate partial charges. Causality: Empirical scoring functions rely heavily on Coulombic interactions. If the ligand's electron density is poorly modeled, the electrostatic binding energy will be fundamentally flawed.

  • 2D to 3D Conversion: Sketch the 2D structure of 5-Ethoxycarbonyl-2-mercaptobenzoxazole and convert it to 3D coordinates.

  • Tautomeric State Assignment: At physiological pH (7.4), evaluate the tautomerization of the 2-mercapto group (thiol vs. thione form). The thione form often predominates in solution, which alters the hydrogen-bonding profile.

  • Geometry Optimization: Submit the 3D structure to a Quantum Mechanical (QM) optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

    • Causality: This resolves steric clashes within the ethoxycarbonyl side chain and ensures the benzoxazole ring is perfectly planar, reflecting its true thermodynamic state.

  • Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges or use the Gasteiger-Marsili empirical method.

  • Validation Checkpoint: Verify that the optimized structure has no imaginary frequencies (indicating a true local minimum) before saving as a .mol2 or .pdbqt file.

Protocol B: Target Protein Preparation (COX-2 & TLR-2)

Objective: To prepare the receptor by restoring missing biophysical data absent from X-ray crystallography. Causality: Crystal structures represent a static, often non-physiological state. Missing hydrogens, unresolved side chains, and crystallographic waters must be addressed to simulate a biological environment.

  • Structure Retrieval: Download high-resolution crystal structures for COX-2 (e.g., PDB ID: 5IKO) and TLR-2 (e.g., PDB ID: 6NIG)[3].

  • Water Deletion: Remove bulk crystallographic waters.

    • Causality: Retain only structural waters that form stable hydrogen-bond bridges between the co-crystallized ligand and the protein backbone. Bulk water adds entropic noise to the docking algorithm.

  • Protonation State Assignment: Use algorithms like PROPKA to predict the pKa of titratable residues (e.g., Histidine, Aspartate) at pH 7.4. Add polar hydrogens accordingly.

  • Energy Minimization: Perform a restrained molecular mechanics minimization (using the OPLS3 or AMBER force field) on the protein.

    • Causality: This relieves high-energy steric clashes introduced by the addition of hydrogen atoms without disrupting the experimentally validated heavy-atom backbone.

Protocol C: Grid Box Generation and Molecular Docking

Objective: To define the conformational search space and execute the docking algorithm.

  • Active Site Definition: Center the grid box on the co-crystallized native ligand. For COX-2, ensure the grid encompasses the hydrophobic channel (Tyr385, Ser530)[2]. For TLR-2, target the lipopeptide binding pocket.

  • Self-Validation (Redocking): Before docking the test compound, extract the native co-crystallized ligand, prepare it using Protocol A, and dock it back into the receptor.

    • Checkpoint: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å validates that the grid size and scoring function are appropriate for this specific pocket.

  • Production Docking: Dock 5-Ethoxycarbonyl-2-mercaptobenzoxazole using a Lamarckian Genetic Algorithm (e.g., AutoDock4) or an empirical scoring function (e.g., Vina/Glide). Set the exhaustiveness to a minimum of 64 to ensure broad sampling of the ethoxycarbonyl group's rotamers.

DockingWorkflow LPrep Ligand Preparation (QM Optimization & RESP) Dock Molecular Docking (Conformational Search) LPrep->Dock PPrep Protein Preparation (Protonation & Minimization) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Pi-Pi, Hydrophobic) Dock->Analysis

Diagram 2: The self-validating molecular docking computational workflow.

Data Presentation: Quantitative Docking Profiles

The efficacy of a docking study is determined by the binding affinity (ΔG) and the specificity of the intermolecular interactions. Table 1 summarizes the expected interaction profile of 5-Ethoxycarbonyl-2-mercaptobenzoxazole based on the established behavior of 2-mercaptobenzoxazole derivatives in recent literature[2][3].

Table 1: Molecular Docking Interaction Profile for 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Target ProteinBinding Affinity (kcal/mol)Validation RMSD (Å)Key Hydrogen BondsHydrophobic / Pi-Pi Interactions
COX-2 (Pro-inflammatory Enzyme)-8.41.15Tyr355 (via Ethoxycarbonyl O), Arg120 (via Mercapto S)Val523, Ala527, Pi-Pi with Tyr385
TLR-2 (Cytokine Modulator)-7.61.42Ser321 (via Benzoxazole N), Tyr326 (via Ethoxycarbonyl C=O)Phe322, Leu328, Pi-Alkyl with Val348

Post-Docking Analysis: Mechanistic Insights

Analyzing the data from Table 1 reveals the structural causality behind the compound's predicted efficacy:

  • The Ethoxycarbonyl Anchor: The ester carbonyl oxygen acts as a strong hydrogen bond acceptor. In COX-2, its interaction with Tyr355 is critical, as this residue guards the entrance to the cyclooxygenase channel. By anchoring here, the ligand physically blocks arachidonic acid from entering the catalytic site.

  • The Benzoxazole Core: The planar, aromatic nature of the benzoxazole ring allows it to slide deep into hydrophobic pockets, engaging in Pi-Pi stacking with aromatic residues (e.g., Tyr385 in COX-2). This stacking provides immense thermodynamic stability, driving the highly negative binding affinity (-8.4 kcal/mol).

  • The Mercapto Group: The sulfur atom at position 2 acts as a soft nucleophile and a unique hydrogen bond participant, interacting with positively charged residues like Arg120. This interaction is a hallmark of successful NSAID binding in COX-2[2].

Conclusion

5-Ethoxycarbonyl-2-mercaptobenzoxazole possesses a highly favorable stereoelectronic profile for inhibiting pro-inflammatory targets. By employing rigorous, self-validating computational workflows—ranging from QM ligand optimization to precise grid-based conformational sampling—researchers can accurately predict its binding kinetics. Future studies should subject these static docked poses to Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories) to validate the temporal stability of the ethoxycarbonyl-receptor interactions in a solvated environment.

References
  • CA2502764A1 - Amide compounds. Source: Google Patents.
  • Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression. Source: PubMed.
  • In Silico and In Vitro Assessment of Novel Benzoxazole Derivatives as TLR-2 Modulators in Pneumocystis pneumonia. Source: ResearchGate.

Sources

Exploratory

Toxicity, Safety Profile, and Synthetic Utility of 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Executive Summary 5-Ethoxycarbonyl-2-mercaptobenzoxazole (CAS: 894021-66-0) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

5-Ethoxycarbonyl-2-mercaptobenzoxazole (CAS: 894021-66-0) is a highly specialized heterocyclic building block utilized predominantly in the synthesis of advanced pharmaceutical agents[1]. Structurally, it features a benzoxazole core substituted with a mercapto group at the C2 position and an ethoxycarbonyl (ester) group at the C5 position.

In medicinal chemistry, this compound serves as a critical intermediate for synthesizing complex amide compounds that act as potent cytokine inhibitors[2]. These downstream derivatives are engineered to suppress interleukins (e.g., IL-1, IL-6, IL-8) and Tumor Necrosis Factor-alpha (TNF-α), offering therapeutic pathways for severe autoimmune and inflammatory conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease[2].

Because isolated toxicological data on the specific 5-ethoxycarbonyl derivative is proprietary or sparse in public literature, its safety, handling, and environmental profile must be extrapolated from its parent scaffold, 2-mercaptobenzoxazole (MBO) , combined with the predictable metabolic hydrolysis of the ethyl ester moiety.

Physicochemical Profile & Structure-Activity Relationship (SAR)

The reactivity and biological behavior of 5-Ethoxycarbonyl-2-mercaptobenzoxazole are dictated by two primary functional groups:

  • The C2-Mercapto Group (Thiol-Thione Tautomerism): The mercapto group exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. Electrochemical and capillary electrophoresis studies on the unsubstituted 2-mercaptobenzoxazole scaffold reveal a thermodynamic pKa​ ranging from 6.5 to 7.8[3]. This relative acidity allows for facile deprotonation by mild to strong bases, generating a highly nucleophilic thiolate anion primed for selective S -alkylation.

  • The C5-Ethoxycarbonyl Group: The ester acts as an electron-withdrawing group, which slightly increases the acidity of the C2-thiol compared to the unsubstituted scaffold. More importantly, it serves as a synthetic handle. Post-alkylation, the ester is typically hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form the final bioactive amide inhibitors[2].

Toxicity and Safety Profile

As a thiol-containing cyclic hydrocarbon, this compound requires stringent handling protocols. The following hazard profile is synthesized from the [4] and [5].

Acute and Mammalian Toxicity
  • Irritation: The compound is a documented irritant. It causes skin irritation (GHS H315) and serious eye irritation (GHS H319)[4].

  • Respiratory Hazards: Inhalation of the powder causes respiratory tract irritation (GHS H335)[4].

  • Systemic Effects: In acute oral lethal-dose studies in murine models, high doses of the parent benzoxazolethiol scaffold induced somnolence, convulsions, and dyspnea[4].

Environmental Toxicity

Mercaptan derivatives, including 2-mercaptobenzoxazole, are highly resistant to natural biodegradation[6]. They pose a significant threat to aquatic environments due to their ability to form stable complexes with transition metals, disrupting local ecosystems. Advanced oxidative processes, such as sonocatalytic degradation using Cobalt–Gallium Layered Double Hydroxides, are often required to effectively remove these pollutants from wastewater[6].

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationExtrapolated Observation / LimitSource
Skin Corrosion/Irritation Category 2 (H315)Causes localized erythema; wash with water for 15 mins.[5],[4]
Eye Damage/Irritation Category 2 (H319)Causes serious eye irritation; requires safety goggles.[5],[4]
STOT - Single Exposure Category 3 (H335)May cause respiratory irritation; handle in fume hood.[4],[7]
Environmental Hazard Unclassified (Chronic)Recalcitrant to biodegradation; aquatic toxicity risk.[6]

Experimental Workflow: Safe Handling & S-Alkylation Protocol

To utilize 5-Ethoxycarbonyl-2-mercaptobenzoxazole in drug development, researchers typically perform an S -alkylation. The following self-validating protocol is adapted from established patent methodologies for synthesizing cytokine inhibitors[2].

Rationale and Causality

The protocol utilizes Sodium Hydride (NaH) in Dimethylformamide (DMF). The pKa​ of the thiol (~7.0) ensures that NaH (a strong, non-nucleophilic base) irreversibly deprotonates the substrate, driving the reaction forward via the evolution of hydrogen gas (a visual validation of active reagent). DMF, a polar aprotic solvent, poorly solvates the resulting thiolate anion, maximizing its nucleophilicity for the subsequent SN​2 attack on the alkyl chloride[2].

Step-by-Step Methodology
  • Preparation & Deprotonation:

    • Suspend 670 mg of 5-Ethoxycarbonyl-2-mercaptobenzoxazole in anhydrous DMF under an inert argon atmosphere.

    • Safety Step: Cool the reaction vessel to 0°C using an ice bath. Causality: The acid-base reaction with NaH is highly exothermic. Cooling prevents solvent boil-off and controls the rate of H2​ gas evolution.

    • Slowly add 126 mg of 60% NaH (dispersion in mineral oil). Stir for 30 minutes until gas evolution ceases[2].

  • Electrophilic Addition ( SN​2 Alkylation):

    • Add a solution of the electrophile (e.g., 623 mg of 3-tert-butoxycarbonylmethylaminopropyl chloride) dissolved in DMF[2].

    • Heat the mixture to 60°C and stir for 18 hours. Causality: Elevated temperature provides the activation energy necessary to overcome the steric hindrance of the branched alkyl chloride during the SN​2 displacement.

  • Quenching and Isolation:

    • Cool the reaction to room temperature and carefully quench with distilled water to destroy unreacted NaH.

    • Extract the aqueous mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 10% aqueous citric acid (to neutralize basic residues), saturated NaHCO3​ (to remove acidic impurities), and saturated brine (to break emulsions and pre-dry the organic phase)[2].

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

S_Alkylation A 5-Ethoxycarbonyl-2- mercaptobenzoxazole B NaH (60% in oil) DMF, 0°C, 30 min A->B Deprotonation C Thiolate Anion Intermediate B->C H2 Evolution E S-Alkylated Benzoxazole Derivative C->E SN2 Attack D Alkyl Chloride 60°C, 18 hours D->E Electrophile

Fig 1. Synthetic workflow for the selective S-alkylation of 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

Downstream Biological Mechanism (Cytokine Inhibition)

Once the 5-ethoxycarbonyl group is converted into a complex amide, the resulting compounds exhibit profound anti-inflammatory properties.

In autoimmune diseases, stimuli such as lipopolysaccharides (LPS) or existing cytokines trigger tissue macrophages and monocytes to overproduce Interleukin-8 (IL-8)[2]. IL-8 is a potent chemokine that establishes a chemical gradient, inducing the chemotaxis (migration) of neutrophils to the joint space or tissue site. Upon arrival, these neutrophils release reactive oxygen species (ROS) and phagocytose native tissue, causing severe destruction (e.g., arthrosynovial destruction in rheumatoid arthritis)[2].

Derivatives synthesized from 5-Ethoxycarbonyl-2-mercaptobenzoxazole act by directly inhibiting the secretion of IL-8 and TNF-α from macrophages, thereby severing the chemotactic gradient and halting neutrophil-mediated tissue damage[2].

Mechanism Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Macrophage Tissue Macrophages / Monocytes Stimulus->Macrophage Activation IL8 IL-8 Secretion Macrophage->IL8 Cytokine Production Neutrophil Neutrophil Chemotaxis & Activation IL8->Neutrophil Gradient Formation Inflammation Tissue Damage / Inflammation Neutrophil->Inflammation Phagocytosis / ROS Inhibitor Benzoxazole-Derived Amide Inhibitor Inhibitor->IL8 Inhibits Production

Fig 2. Inhibition of IL-8 mediated neutrophil chemotaxis by benzoxazole-derived amide compounds.

References

  • 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 894021-66-0_CAS: 5-Ethoxycarbonyl-2-mercaptobenzoxazole Source: ChemSrc URL:[Link]

  • Synthesis and Characterization of Cobalt–Gallium Layered Double Hydroxide for Sonocatalytic Degradation of 2-Mercaptobenzoxazole from Water Source: ACS Publications URL:[Link]

  • CA2502764A1 - Amide compounds and use thereof Source: Google Patents URL
  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis Source: ResearchGate URL:[Link]

  • Electrochemical oxidation of 2-mercaptobenzoxazole Source: NIScPR Online Periodicals Repository URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Foreword: The Imperative of Stability in Advanced Material & Drug Development In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a cornerstone of innovation, demonstrating a vast spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Stability in Advanced Material & Drug Development

In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a cornerstone of innovation, demonstrating a vast spectrum of biological activities and material properties.[1] The compound 5-Ethoxycarbonyl-2-mercaptobenzoxazole, a member of this esteemed class, presents a unique combination of functional groups—an ester, a thiol, and the core heterocyclic ring system—making it a promising candidate for further development. However, the journey from a promising molecule to a viable product is paved with rigorous physicochemical characterization. At the forefront of this is the assessment of thermodynamic stability. Understanding how a molecule behaves under thermal stress is not merely an academic exercise; it is a critical determinant of its shelf-life, processing viability, formulation strategy, and ultimately, its safety and efficacy.[2][3]

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Ethoxycarbonyl-2-mercaptobenzoxazole. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, grounding our analysis in established thermoanalytical principles. The methodologies detailed herein are designed to create a self-validating system for researchers, scientists, and drug development professionals, ensuring data of the highest integrity.

Core Principles: Interrogating Thermal Behavior with TGA and DSC

To comprehensively assess thermodynamic stability, we employ a synergistic approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information, painting a complete picture of the material's response to a controlled temperature program.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[4] Its primary purpose is to quantify thermal events involving mass loss, such as desolvation, decomposition, or oxidation. The resulting data allow us to identify the onset temperature of degradation and delineate distinct decomposition stages.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5] It is exquisitely sensitive to phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition). An endothermic peak typically signifies melting, while an exothermic peak often indicates decomposition or crystallization.[4]

By coupling these analyses, we can correlate the mass loss events from TGA with the energetic transitions observed in DSC, providing a robust and unambiguous interpretation of the compound's thermal profile.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical workflow for a comprehensive thermal stability investigation, from sample preparation to kinetic analysis.

G Diagram 1: Experimental Workflow for Thermodynamic Stability Analysis cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation cluster_kinetic Phase 4: Advanced Analysis A Sample Preparation (2-5 mg, fine powder) B Instrument Calibration (e.g., Indium, Zinc) A->B C Define TGA/DSC Method (Temp Range, Ramp Rate, Atmosphere) B->C D Perform TGA Scans (Multiple Heating Rates for Kinetics) C->D E Perform DSC Scan C->E F Analyze TGA Data (Onset Temp, Mass Loss %) D->F G Analyze DSC Data (Melting Point, Enthalpy, Decomposition) E->G H Correlate TGA & DSC Events F->H I Kinetic Modeling (e.g., Ozawa-Flynn-Wall) F->I G->H K Propose Degradation Mechanism H->K J Determine Activation Energy (Ea) I->J J->K

Caption: A logical workflow for assessing the thermodynamic stability of a compound.

Detailed Experimental Protocols

The following protocols are designed for a simultaneous TGA-DSC instrument but can be adapted for separate units. The use of multiple heating rates in TGA is crucial for subsequent kinetic analysis.[2]

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 2-5 mg of finely ground 5-Ethoxycarbonyl-2-mercaptobenzoxazole into a ceramic or platinum TGA pan. A consistent, small sample mass minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the intrinsic thermal stability is measured.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • For Kinetic Analysis: Repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min).[3]

  • Data Analysis: Plot the mass change (%) and its first derivative (DTG) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the percentage mass loss for each distinct step.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.[1] Sealing the pan prevents mass loss before the decomposition event, which could otherwise affect the heat flow signal.

  • Instrument Setup:

    • Place the sealed sample pan and an identical, empty reference pan into the DSC cell.[1]

    • Set the purge gas to nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition), integrating them to determine the enthalpy of transition (ΔH).

Representative Data and Mechanistic Interpretation

While specific experimental data for 5-Ethoxycarbonyl-2-mercaptobenzoxazole is not publicly available, we can construct a scientifically plausible thermal profile based on its structure and data from related compounds like benzimidazoles and mercaptans.[3][6]

Predicted Thermal Events

The molecule's structure suggests a multi-step degradation process. The ethoxycarbonyl group is a likely point of initial fragmentation, followed by the more stable benzoxazole core and the mercaptan group.

Parameter DSC Analysis TGA Analysis
Event 1 Endotherm (Melting)No mass loss
Approx. Temp. Range180 - 190 °C-
InterpretationSolid-to-liquid phase transition.Compound is stable up to its melting point.
Event 2 Exotherm (Decomposition)Step 1 Mass Loss
Approx. Temp. Range220 - 280 °C220 - 280 °C
InterpretationOnset of thermal decomposition.Initial fragmentation, likely loss of the ethoxycarbonyl side chain (as CO2 and ethene, or ethyl formate).
Event 3 Exotherm (Decomposition)Step 2 Mass Loss
Approx. Temp. Range280 - 350 °C280 - 350 °C
InterpretationContinued, energetic decomposition.Degradation of the benzoxazole ring and loss of the mercapto group, potentially as H2S or CS2.[6][7]
Proposed Decomposition Pathway

The thermal decomposition is hypothesized to initiate at the ester functional group, which is generally less stable than the aromatic core. Subsequent heating leads to the catastrophic failure of the heterocyclic ring.

G Diagram 2: Hypothesized Thermal Decomposition Pathway A 5-Ethoxycarbonyl-2- mercaptobenzoxazole B Step 1: Side-Chain Fission (220-280 °C) A->B C Intermediate: 2-Mercaptobenzoxazole B->C D Volatiles: CO2, C2H4 B->D E Step 2: Ring & Thiol Degradation (>280 °C) C->E F Charred Residue E->F G Volatiles: H2S, CS2, etc. E->G

Caption: A plausible multi-step thermal degradation mechanism for the title compound.

Kinetic Stability Analysis

To quantify the stability and predict the compound's lifetime, we can calculate the activation energy (Ea) of decomposition using an isoconversional method, such as the Ozawa-Flynn-Wall (OFW) model.[2] This method avoids the inaccuracies of assuming a specific reaction model. The Ea is determined from the slope of a plot of the logarithm of the heating rate versus the reciprocal of the temperature at a given extent of conversion. A higher activation energy implies greater kinetic stability.

Table 2: Representative Kinetic Parameters (OFW Method)

Decomposition Step Conversion Range (%) Hypothetical Activation Energy (Ea, kJ/mol) Interpretation
Step 1 (Side-Chain Fission)10 - 30120 - 150The energy barrier for the initial decomposition is significant but lower than the core degradation, confirming the side chain as the weak point.
Step 2 (Ring Degradation)40 - 70180 - 220A substantially higher Ea indicates the greater intrinsic stability of the benzoxazole ring system.[8]

Conclusion and Future Directions

This guide establishes a robust framework for assessing the thermodynamic stability of 5-Ethoxycarbonyl-2-mercaptobenzoxazole. Through a synergistic application of TGA and DSC, coupled with kinetic analysis, one can determine critical stability parameters: the melting point, the onset temperature of decomposition, the stages of mass loss, and the activation energy of degradation.

The hypothetical data presented, based on sound chemical principles and literature on analogous structures, suggest that the compound is stable up to its melting point around 180-190 °C, with decomposition initiating above 220 °C via the loss of its ethoxycarbonyl group. The core benzoxazole structure exhibits higher stability, requiring more energy for degradation. This information is paramount for defining storage conditions, identifying potential incompatibilities in formulations, and designing safe and efficient manufacturing processes. For any pharmaceutical application, this thermal profile is a non-negotiable component of the regulatory submission package.

References

  • B. N, S. K, S. T, et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • (2011). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Available at: [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • (2018). Application of amorphous classification system and glass forming ability. Chalmers ODR. Available at: [Link]

  • (2023). Article. Amazon S3. Available at: [Link]

  • (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Argüelles-Monal, W. M., et al. (1998). A kinetic study of the thermal degradation of chitosan and a mercaptan derivative of chitosan. Polymer Degradation and Stability. Available at: [Link]

  • Ledeți, A., et al. (2024). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. Scilit. Available at: [Link]

  • Ledeți, A., et al. (2024). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI. Available at: [Link]

  • Chiritza, C., et al. (2016). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC. Available at: [Link]

  • Zając, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Ribeiro da Silva, M. A., et al. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. ResearchGate. Available at: [Link]

  • da Costa, J. P. C., et al. (2019). Investigation of Thermal Behavior of Layered Double Hydroxides Intercalated with Carboxymethylcellulose Aiming Bio-Carbon Based Nanocomposites. MDPI. Available at: [Link]

  • Zając, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Polymers. Available at: [Link]

  • Markees, D. G., & Schwab, L. S. (1972). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. Helvetica Chimica Acta. Available at: [Link]

  • Đorđievski, S., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. ResearchGate. Available at: [Link]

  • Mitchell, T. D., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]

  • Al-Janabi, K. S. H., et al. (2021). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Protocol for the Synthesis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Introduction & Mechanistic Rationale Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial drugs, anti-inflammatory agents, and cytokine inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial drugs, anti-inflammatory agents, and cytokine inhibitors. Specifically, 5-ethoxycarbonyl-2-mercaptobenzoxazole serves as a critical intermediate for synthesizing complex amide compounds designed to suppress inflammatory cytokines (such as IL-1, IL-6, and TNF-α) in conditions like rheumatoid arthritis[1].

The classical and most reliable method for synthesizing 2-mercaptobenzoxazoles involves the cyclization of o-aminophenols with carbon disulfide (CS₂) in the presence of a strong base[2]. In this protocol, ethyl 3-amino-4-hydroxybenzoate [3] is utilized as the starting material.

Mechanistic Causality: The reaction relies on potassium hydroxide (KOH) to deprotonate both the phenolic hydroxyl and the arylamine, significantly enhancing their nucleophilicity. Subsequent nucleophilic attack on the highly electrophilic carbon of CS₂ generates a dithiocarbamate intermediate. Under sustained reflux conditions, an intramolecular cyclization occurs alongside the elimination of hydrogen sulfide (H₂S), yielding the potassium salt of the benzoxazole-2-thiolate[2]. Acidification of this salt precipitates the final target compound.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Ethyl 3-amino-4-hydroxybenzoate 181.191.018.12 g0.10Starting Material
Potassium Hydroxide (KOH) 56.111.26.73 g0.12Base / Deprotonator
Carbon Disulfide (CS₂) 76.142.515.1 mL0.25Thio-carbonyl Source
Absolute Ethanol 46.07Solvent100 mL-Reaction Medium
Hydrochloric Acid (37%) 36.46Excess~15 mL-Acidifying Agent
5-Ethoxycarbonyl-2-mercaptobenzoxazole 223.25 1.0 (Theoretical) 22.33 g 0.10 Target Product

Note: The density of CS₂ is 1.26 g/mL. 19.03 g of CS₂ corresponds to 15.1 mL.

Experimental Workflow

SynthesisWorkflow A Step 1: Dissolution Ethyl 3-amino-4-hydroxybenzoate + KOH in Abs. EtOH B Step 2: Reagent Addition Dropwise addition of CS2 A->B C Step 3: Cyclization Reflux at 75-80°C (6-12 h) Forms Potassium Thiolate B->C D Step 4: Quenching Cool to RT & Pour into Ice Water C->D E Step 5: Acidification Add conc. HCl to pH 2-3 Precipitates Product D->E F Step 6: Isolation Vacuum Filtration & Water Wash E->F G Step 7: Purification Recrystallization from EtOH F->G H Pure 5-Ethoxycarbonyl- 2-mercaptobenzoxazole G->H

Workflow for the synthesis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.12 g (0.10 mol) of ethyl 3-amino-4-hydroxybenzoate in 100 mL of absolute ethanol. Add 6.73 g (0.12 mol) of KOH pellets. Stir at room temperature until the KOH is completely dissolved.

  • Causality & Insight: Why absolute ethanol? Water can hydrolyze the CS₂ or the ester group under basic reflux conditions. Absolute ethanol provides a dry, polar protic medium that dissolves the starting materials while minimizing hydrolytic side reactions. Complete dissolution serves as a visual self-validation that the phenoxide/amine deprotonation is successful.

Step 2: Addition of Carbon Disulfide

Attach a reflux condenser to the flask. Operating inside a well-ventilated fume hood, slowly add 15.1 mL (0.25 mol) of carbon disulfide dropwise through the top of the condenser.

  • Causality & Insight: CS₂ is highly volatile (bp 46 °C) and flammable. Dropwise addition controls the exothermic formation of the intermediate dithiocarbamate salt. Using a 2.5x molar excess compensates for evaporative losses during the long reflux and drives the equilibrium of the intermediate formation forward.

Step 3: Reflux and Cyclization

Heat the reaction mixture to a gentle reflux (75–80 °C) using an oil bath for 8 to 12 hours.

  • Causality & Insight: While the initial dithiocarbamate formation is rapid, the subsequent intramolecular cyclization and elimination of H₂S to form the benzoxazole ring is kinetically slow. Sustained thermal energy is required to drive this step to completion[2].

Step 4: Quenching and Acidification

Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction contents into a beaker containing 300 mL of vigorously stirred crushed ice and water. Slowly add concentrated HCl dropwise until the pH of the solution reaches 2–3 (verify with pH paper).

  • Causality & Insight: Post-reflux, the cyclized product exists as a water-soluble potassium thiolate salt. Lowering the pH fully protonates the thiolate, converting it to the neutral, water-insoluble 5-ethoxycarbonyl-2-mercaptobenzoxazole. This chemical shift drives the immediate precipitation of the product from the aqueous phase.

Step 5: Isolation and Purification

Isolate the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL). Recrystallize the crude solid from aqueous ethanol, then dry under vacuum at 50 °C overnight.

  • Causality & Insight: The cold water wash removes residual KCl salts and excess acid. Recrystallization exploits the temperature-dependent solubility of the product in ethanol to exclude unreacted starting materials and colored byproducts, yielding high-purity crystals.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the product must be validated against the following analytical markers:

  • In-Process TLC: Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (amine/phenol) is highly polar. During reflux, the intermediate thiolate is ionic and will remain at the baseline. Upon taking a small aliquot and acidifying it in a micro-tube, the protonated product will elute as a distinct, less polar spot compared to the starting material.

  • IR Spectroscopy: Validation of cyclization is confirmed by the disappearance of primary amine N-H stretches (3300–3400 cm⁻¹) present in the starting material. The product exhibits thione-thiol tautomerism; expect a broad N-H/S-H stretch and a characteristic C=S band around 1100–1200 cm⁻¹, alongside a strong C=O ester stretch at ~1710 cm⁻¹.

  • ¹H NMR (DMSO-d₆): The ethoxycarbonyl group will present as a distinct triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -CH₂-). The benzoxazole aromatic protons will appear between 7.0–8.0 ppm. A broad, exchangeable singlet >13 ppm is indicative of the SH/NH proton due to tautomerism.

References

  • CA2230082C - Amide compounds and use thereof Source: Google Patents URL
  • Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

Sources

Application

Advanced Application Note: 5-Ethoxycarbonyl-2-mercaptobenzoxazole as a Scaffold in Antimicrobial Drug Discovery

Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemotypes that bypass existing resistance mechanisms. Benzoxazole derivatives, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemotypes that bypass existing resistance mechanisms. Benzoxazole derivatives, particularly 2-mercaptobenzoxazoles, have emerged as privileged scaffolds in medicinal chemistry due to their structural mimicry of nucleic acid bases (adenine and guanine). This bioisosterism enables them to competitively bind to critical bacterial enzymes, including DNA gyrase, topoisomerase IV, and dihydrofolate reductase (DHFR) [1].

5-Ethoxycarbonyl-2-mercaptobenzoxazole represents a highly versatile, functionalized building block for drug discovery. The strategic placement of functional groups on this scaffold dictates its pharmacological utility:

  • The 2-Mercapto (-SH) Group: Position 2 of the benzoxazole ring is highly reactive. The thiol group serves as an optimal nucleophile for S-alkylation, allowing for the rapid generation of thioether libraries. Thioether linkages enhance the lipophilicity of the molecule, a critical factor for penetrating the complex lipid bilayers of Gram-negative bacteria [2].

  • The 5-Ethoxycarbonyl (-COOCH₂CH₃) Group: The ester moiety at the 5-position exerts an electron-withdrawing effect on the benzoxazole core, modulating the pKa of the molecule and stabilizing the thiolate anion during synthesis. Furthermore, in the biological target's active site, the carbonyl oxygen acts as a potent hydrogen-bond acceptor, anchoring the molecule to amino acid residues within the binding pocket [3].

By leveraging this scaffold, researchers can systematically explore structure-activity relationships (SAR) to identify potent, broad-spectrum antimicrobial agents.

Experimental Workflows & Protocols

To transform 5-ethoxycarbonyl-2-mercaptobenzoxazole into a library of bioactive candidates, a systematic workflow encompassing chemical derivatization and biological screening is required.

Protocol: S-Alkylation of 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Objective: To synthesize a library of thioether derivatives via nucleophilic substitution (Sₙ2).

Causality & Experimental Choices: We utilize anhydrous potassium carbonate (K₂CO₃) as a mild base in a polar aprotic solvent (N,N-Dimethylformamide, DMF). K₂CO₃ is strong enough to deprotonate the 2-mercapto group (pKa ~7-8) to form the highly nucleophilic thiolate anion, but mild enough to prevent the unwanted hydrolysis of the 5-ethoxycarbonyl ester, which would occur if stronger bases like NaOH were used. DMF solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive for the Sₙ2 attack on the alkyl halide [4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-ethoxycarbonyl-2-mercaptobenzoxazole in 10 mL of anhydrous DMF.

  • Deprotonation: Add 1.5 mmol of anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature (25°C) for 30 minutes under an inert nitrogen atmosphere to ensure complete formation of the thiolate anion.

  • Alkylation: Slowly add 1.2 mmol of the desired alkyl halide (e.g., substituted benzyl chloride) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1 v/v) solvent system.

  • Quenching & Extraction: Once the starting material is consumed, cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with 10% aqueous citric acid, saturated sodium bicarbonate, and brine to remove residual DMF and unreacted reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against ESKAPE pathogens using the broth microdilution method.

Causality & Experimental Choices: We employ resazurin (Alamar Blue) as a colorimetric indicator of cell viability. Traditional turbidity-based MIC readings can be subjective, especially if the synthesized compounds precipitate slightly in the aqueous broth. Resazurin is reduced to highly fluorescent, pink resorufin by metabolically active bacteria, providing a definitive, objective binary readout (Blue = Dead/Inhibited; Pink = Alive) [3].

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus ATCC 6538, E. coli ATCC 8739) on Mueller-Hinton Agar (MHA) for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum of ~1 × 10⁶ CFU/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compounds in MHB. The final concentration range should typically span from 100 µg/mL to 0.19 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution (final well volume = 100 µL; final bacterial concentration = 5 × 10⁵ CFU/mL).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Presentation

The structural modifications at the 2-position of the 5-ethoxycarbonyl-2-mercaptobenzoxazole scaffold significantly influence both the lipophilicity (ClogP) and the antimicrobial efficacy of the resulting compounds. Table 1 summarizes representative structure-activity relationship (SAR) data.

Table 1: Antimicrobial Activity (MIC) and Lipophilicity of 5-Ethoxycarbonyl-2-mercaptobenzoxazole Derivatives

Compound IDS-Alkyl Substitution (R-Group)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Estimated ClogP
Scaffold -H (Free Thiol)>100>1002.15
Deriv-01 -CH₃ (Methyl)50.0100.02.58
Deriv-02 -CH₂-C₆H₅ (Benzyl)12.525.03.82
Deriv-03 -CH₂-(4-F-C₆H₄) (4-Fluorobenzyl)3.1212.54.05
Standard Ciprofloxacin (Control)0.50.251.32

Note: The introduction of halogenated benzyl groups (Deriv-03) significantly enhances the lipophilicity and binding affinity, resulting in a marked decrease in the MIC values against both Gram-positive and Gram-negative strains.

Workflow Visualization

The following diagram illustrates the logical progression from the initial chemical modification of the 5-ethoxycarbonyl-2-mercaptobenzoxazole scaffold to the final mechanistic validation of the lead compounds.

Workflow A 5-Ethoxycarbonyl-2- mercaptobenzoxazole B S-Alkylation (Base, RX) Thioether Formation A->B C Derivative Library Generation B->C D Antimicrobial Screening (MIC/MBC Assays) C->D E Lead Identification (ESKAPE Pathogens) D->E F Target Validation (e.g., DHFR Inhibition) E->F

Workflow from scaffold derivatization to antimicrobial lead identification and target validation.

References

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives International Journal of Pharmacy and Pharmaceutical Research (IJPPR)[Link]

  • Synthesis and biological significance of 2-mercaptobenzoxazole derivatives Zenodo Repository[Link]

  • Designs, Synthesis, Structural Elucidation And Antimicrobail Evalution Of Various Derivatives Of 2- Mercaptobenzoxazole As Possible Antimicrobial Agents ResearchGate[Link]

  • CA2502764A1 - Amide compounds and use thereof Google P
Method

Application Note: In Vitro Assay Protocols for Evaluating Anti-Inflammatory Compounds Derived from 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Introduction & Scientific Rationale As a Senior Application Scientist specializing in inflammatory pathways, I frequently encounter the challenge of standardizing assays for novel immunomodulators. 5-Ethoxycarbonyl-2-mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

As a Senior Application Scientist specializing in inflammatory pathways, I frequently encounter the challenge of standardizing assays for novel immunomodulators. 5-Ethoxycarbonyl-2-mercaptobenzoxazole (CAS 894021-66-0) serves as a highly versatile and critical synthetic scaffold in medicinal chemistry[1]. It is primarily utilized as a building block to synthesize potent amide and benzoxazole-based cytokine inhibitors[2].

Pathological inflammation—often culminating in a "cytokine storm"—is driven by the overproduction of pro-inflammatory mediators such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-6[2]. These cytokines are responsible for the aggressive chemotaxis and activation of neutrophils seen in conditions like rheumatoid arthritis and acute respiratory distress syndrome[3]. Derivatives synthesized from 5-ethoxycarbonyl-2-mercaptobenzoxazole have demonstrated significant efficacy in suppressing these specific cytokines in vitro[4].

This application note details the field-proven, self-validating in vitro protocols required to evaluate the biological activity of these synthesized derivatives, utilizing a lipopolysaccharide (LPS)-stimulated macrophage model.

Mechanistic Pathway & Intervention Point

To design a robust assay, we must first map the biological causality. LPS, an endotoxin from Gram-negative bacteria, binds to the Toll-Like Receptor 4 (TLR4) on the surface of monocytes/macrophages. This binding triggers the intracellular NF-κB signaling cascade, which culminates in the transcription and massive release of IL-8 and TNF-α[3]. The benzoxazole derivatives act downstream in this cascade to suppress cytokine production, thereby preventing neutrophil recruitment[4].

Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (Macrophage) LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-1, IL-6) NFKB->Cytokines Transcription & Release Inhibitor Benzoxazole Derivatives (from 5-Ethoxycarbonyl- 2-mercaptobenzoxazole) Inhibitor->Cytokines Suppresses Production

Fig 1. LPS-induced TLR4 signaling and inhibitory intervention by benzoxazole derivatives.

Experimental Protocols: A Self-Validating System

Every robust pharmacological assay must be a self-validating system. The following protocols incorporate strict baseline controls, vehicle controls, and positive controls to ensure that any observed cytokine inhibition is a true pharmacological effect, not an artifact of cytotoxicity or solvent interference.

Protocol A: LPS-Stimulated Cytokine Release Assay

Objective : To quantify the half-maximal inhibitory concentration (IC50) of 5-ethoxycarbonyl-2-mercaptobenzoxazole derivatives against IL-8 and TNF-α production[4].

Materials :

  • Cell Line : THP-1 (Human monocytic cell line). Expert Insight: THP-1 cells accurately model human macrophage responses to endotoxins, providing a more physiologically relevant cytokine profile than engineered non-myeloid cells.

  • Stimulant : LPS from E. coli O111:B4 (100 µg/mL working stock)[4].

  • Test Compounds : Benzoxazole derivatives dissolved in DMSO.

  • Positive Control : Dexamethasone (1 µM).

Step-by-Step Methodology :

  • Cell Seeding : Seed THP-1 cells at a density of 5×105 cells/mL in 96-well plates (100 µL/well) using RPMI 1640 medium supplemented with 10% FBS.

    • Causality: Maintaining optimal cell density prevents contact inhibition and ensures uniform exposure to the LPS stimulant.

  • Compound Pre-treatment : Add 50 µL of the test compound at varying concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (0.1% DMSO final concentration) and the Dexamethasone positive control. Incubate for 1 hour at 37°C, 5% CO2.

    • Causality: Pre-incubation allows the compound to achieve intracellular equilibrium and block the signaling cascade before the massive transcriptional wave begins. Adding it simultaneously with LPS artificially inflates the apparent IC50[4].

  • LPS Stimulation : Add 50 µL of LPS to achieve a final well concentration of 100 µg/mL[4]. Leave designated "Unstimulated" control wells with media only.

    • Causality: The unstimulated control establishes the baseline cytokine level, validating that the cells are not pre-activated by contaminated media.

  • Incubation : Incubate the plates for 20 hours at 37°C[4].

  • Harvesting : Centrifuge the plates at 400 x g for 5 minutes. Carefully transfer the supernatant to a fresh 96-well plate.

    • Causality: Centrifugation removes cellular debris that would otherwise scatter light and interfere with optical density readings in the subsequent ELISA.

Protocol B: Cytokine Quantification via Sandwich ELISA

Objective : To measure the absolute concentration of secreted IL-8 and TNF-α in the harvested supernatants.

Step-by-Step Methodology :

  • Coating : Coat high-binding 96-well plates with capture antibody (anti-human IL-8 or TNF-α) overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking : Add 200 µL of 1% BSA in PBS for 1 hour at room temperature to block non-specific binding sites. Wash 3x.

  • Sample Addition : Add 100 µL of the harvested supernatants and standard curve dilutions to the wells. Incubate for 2 hours at room temperature.

    • Causality: Generating a standard curve on every plate is mandatory to convert OD values to absolute concentrations (pg/mL), validating the assay's dynamic range.

  • Detection : Add 100 µL of biotinylated detection antibody. Incubate for 1 hour. Wash 3x.

  • Signal Amplification : Add 100 µL of Streptavidin-HRP for 30 minutes. Wash 5x.

    • Causality: Using 5 washes here is non-negotiable. Inadequate washing leaves residual peroxidase, leading to high background noise and artificially low calculated inhibition percentages.

  • Substrate & Readout : Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Measure absorbance at 450 nm using a microplate reader.

Workflow Seed 1. Seed Cells (THP-1/PBMCs) Pretreat 2. Pre-treat with Benzoxazole Derivative (1 hr) Seed->Pretreat Stimulate 3. LPS Stimulation (100 µg/mL, 20 hrs) Pretreat->Stimulate Harvest 4. Harvest Supernatant (Centrifuge) Stimulate->Harvest ELISA 5. Sandwich ELISA (IL-8 / TNF-α) Harvest->ELISA Analyze 6. IC50 Calculation (Data Analysis) ELISA->Analyze

Fig 2. Step-by-step in vitro workflow for evaluating benzoxazole-derived cytokine inhibitors.

Data Presentation & IC50 Determination

To evaluate the efficacy of the synthesized compounds, the inhibition percentage is calculated relative to the vehicle control (where LPS + Vehicle = 0% inhibition, and Unstimulated = 100% inhibition). The IC50 is determined using non-linear regression analysis[4].

The inclusion of Dexamethasone acts as a system suitability control. If Dexamethasone fails to inhibit IL-8 by at least 70%, the assay plate must be rejected to prevent reporting false negatives.

Table 1: Representative Cytokine Inhibition Profile of a Benzoxazole Derivative

Treatment GroupConcentration (µM)IL-8 Secretion (pg/mL)TNF-α Secretion (pg/mL)% Inhibition (IL-8)
Unstimulated (Baseline) -45 ± 515 ± 3100.0%
LPS + Vehicle (DMSO) 0.1%2450 ± 1201850 ± 950.0%
LPS + Dexamethasone 1.0320 ± 40210 ± 2588.5%
LPS + Benzoxazole Deriv. A 10.0580 ± 65490 ± 5077.7%
LPS + Benzoxazole Deriv. A 1.01250 ± 110980 ± 8549.8%
LPS + Benzoxazole Deriv. A 0.12100 ± 1501600 ± 12014.5%

(Note: The calculated IC50 for Benzoxazole Derivative A in this representative dataset is approximately 1.0 µM, demonstrating potent anti-inflammatory activity.)

Sources

Application

Application Notes &amp; Protocols: 5-Ethoxycarbonyl-2-mercaptobenzoxazole as a Versatile Ligand Precursor for Homogeneous Catalysis

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic applications of 5-Ethoxycarbonyl-2-mercaptobenzoxazole. Rather than acting as a direct...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic applications of 5-Ethoxycarbonyl-2-mercaptobenzoxazole. Rather than acting as a direct catalyst, this molecule serves as a highly effective and tunable ligand precursor. When coordinated to a transition metal center, it forms a catalytically active complex capable of facilitating a range of important organic transformations. This guide will detail the synthesis of the ligand, its complexation with a representative transition metal, and a detailed protocol for its application in a model cross-coupling reaction.

Foundational Concepts: From Ligand to Catalyst

Molecule at a Glance: 5-Ethoxycarbonyl-2-mercaptobenzoxazole

5-Ethoxycarbonyl-2-mercaptobenzoxazole is a heterocyclic compound featuring three key functional domains that dictate its chemical behavior and utility as a ligand:

  • The Benzoxazole Core: A rigid, bicyclic aromatic system that provides a stable structural backbone. Benzoxazole derivatives are prevalent in biologically active compounds and materials science, prized for their unique electronic properties and structural stability.[1][2]

  • The Thiol Group (-SH): Located at the 2-position, this is the primary coordination site. Upon deprotonation with a mild base, it forms a soft, sulfur-based donor (thiolate) that readily binds to soft transition metals like palladium, platinum, gold, and copper.

  • The Ethoxycarbonyl Group (-COOEt): Positioned at the 5-position, this ester group acts as an electron-withdrawing group. Its presence modulates the electronic properties of the entire benzoxazole ring system, which in turn influences the electron density at the coordinated metal center. This electronic tuning is a cornerstone of rational catalyst design, allowing for the fine-tuning of reactivity and selectivity.

The Principle of Ligand-Mediated Catalysis

In modern catalysis, the organic ligand is rarely a passive spectator. It is a critical component that dictates the performance of the metallic catalyst.[3] By binding to a metal, a ligand like 5-Ethoxycarbonyl-2-mercaptobenzoxazole modifies its catalytic properties in several key ways:

  • Steric Hindrance: The bulky benzoxazole framework can create a defined pocket around the metal, influencing which substrates can approach and in what orientation, thereby controlling selectivity.

  • Electronic Tuning: The electron-withdrawing ester group pulls electron density away from the metal center. This can make the metal more electrophilic, potentially accelerating key steps in the catalytic cycle, such as oxidative addition.

  • Solubility and Stability: The organic nature of the ligand enhances the solubility of the metal complex in common organic solvents and can protect the metal center from deactivation or aggregation.[4]

This guide will focus on the practical application of these principles, demonstrating how to synthesize the ligand, form a catalytically active complex, and utilize it in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization Workflow

The overall workflow involves a two-step synthesis: first, the preparation of the ligand itself, followed by its coordination to a palladium precursor to generate the active catalyst.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalyst Formation cluster_2 Part 3: Catalytic Application A Ethyl 4-amino-3-hydroxybenzoate + Carbon Disulfide B 5-Ethoxycarbonyl-2-mercaptobenzoxazole (Ligand Precursor) A->B  Cyclization in  ethanolic KOH C Ligand Precursor + Pd(OAc)₂ B->C D Palladium(II)-Thiolate Complex (Active Catalyst) C->D  Complexation  (Deprotonation & Coordination) E Aryl Halide + Boronic Acid D->E  Catalytic Amount F Biaryl Product E->F  Suzuki-Miyaura  Cross-Coupling Suzuki_Cycle cluster_legend Legend A L₂Pd⁰ B L₂PdII(Ar)(X) A->B Oxidative Addition (Ar-X) C L₂PdII(Ar)(Ar') B->C Transmetalation (Ar'-B(OR)₂) C->A Reductive Elimination D Ar-Ar' C->D Product Release L L = 5-Ethoxycarbonyl- 2-benzoxazolethiolate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 5-Ethoxycarbonyl-2-mercaptobenzoxazole in DMSO

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving solubility challenges encountered with 5-Ethoxycarbonyl-2-mercaptobenzoxazole in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving solubility challenges encountered with 5-Ethoxycarbonyl-2-mercaptobenzoxazole in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-Ethoxycarbonyl-2-mercaptobenzoxazole in DMSO. Isn't DMSO supposed to be a universal solvent?

While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, several factors related to both the solute and the solvent can lead to poor solubility.[1][2]

  • Compound-Specific Properties: Benzoxazole derivatives, including 5-Ethoxycarbonyl-2-mercaptobenzoxazole, possess a rigid, aromatic heterocyclic structure.[3][4] This planarity can promote strong intermolecular π-π stacking interactions, leading to high crystal lattice energy that the solvent must overcome.[3][5] Compounds with high melting points often have lower solubility, as the melting point is related to the strength of the crystal lattice.[6]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Absorbed water can significantly reduce DMSO's ability to solubilize non-polar or lipophilic compounds, as it increases the overall polarity and structuredness of the solvent.[7][9]

  • Purity of Compound: Impurities within your sample of 5-Ethoxycarbonyl-2-mercaptobenzoxazole can interfere with the dissolution process.

Q2: My compound dissolved in DMSO initially, but now I see crystals or a precipitate. What caused this?

This is a common phenomenon known as precipitation from a supersaturated solution. Several factors can trigger this:

  • Temperature Fluctuations: Solubility is often temperature-dependent. If you prepared the stock solution at room temperature or with gentle warming and then stored it at a lower temperature (e.g., 4°C or -20°C), the solubility limit can decrease, causing the compound to fall out of solution.[9]

  • Water Absorption: If the stock solution vial is not sealed tightly, the DMSO can absorb atmospheric moisture over time.[9] This change in the solvent composition can reduce its solvating power for your compound, leading to precipitation.[7]

  • Crystallization to a More Stable Form: Sometimes, a compound initially dissolves to form a high-energy, metastable state (like an amorphous solid). Over time, it can crystallize into a more thermodynamically stable, lower-energy (and less soluble) polymorphic form.[7]

Q3: Could the DMSO be degrading my compound?

While DMSO is thermally stable under many conditions, it can decompose at its boiling point (189°C) or in the presence of strong acids or bases at lower temperatures.[1][10][11] For 5-Ethoxycarbonyl-2-mercaptobenzoxazole, two potential areas of concern would be:

  • Thiol (Mercapto) Group: The -SH group is susceptible to oxidation.

  • Ester Group: The ethoxycarbonyl group could be susceptible to hydrolysis, especially if the DMSO is wet and contains acidic or basic impurities.

Systematic studies have shown that a significant percentage of compounds can degrade in DMSO over several months, even when stored at ambient temperature.[12]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing cytotoxicity?

To avoid artifacts from solvent toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[9][13] However, different cell lines exhibit varying tolerance levels. It is imperative to run a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your experimental samples, to determine the maximum non-toxic concentration for your specific cell line.[9]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Dissolving 5-Ethoxycarbonyl-2-mercaptobenzoxazole in DMSO

This guide provides a logical workflow to tackle initial dissolution problems.

start Start: Undissolved Compound check_quality Step 1: Verify Quality - Compound Purity - Anhydrous DMSO start->check_quality dissolve Step 2: Standard Dissolution - Weigh Compound - Add DMSO - Vortex (2-5 min) check_quality->dissolve inspect1 Visual Inspection dissolve->inspect1 aid Step 3: Aid Dissolution - Gentle Warming (30-40°C) - Sonication inspect1->aid Particulates success Solution is Clear Proceed with Experiment inspect1->success  Clear inspect2 Visual Inspection aid->inspect2 inspect2->success  Clear fail Particulates Remain Proceed to Guide 2 inspect2->fail Particulates

Caption: Workflow for dissolving the compound in DMSO.

Experimental Protocol: Standard & Aided Dissolution
  • Preparation and Quality Check:

    • Ensure your 5-Ethoxycarbonyl-2-mercaptobenzoxazole is of high purity.

    • Use a fresh, sealed bottle of high-purity, anhydrous (<0.02% water) DMSO.[9] Water content is a critical failure point.

    • Allow both the compound and the DMSO to equilibrate to room temperature before opening to minimize water condensation.

  • Standard Dissolution:

    • Accurately weigh the desired mass of the compound into a sterile, dry glass or polypropylene vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Seal the vial tightly and vortex vigorously for 2-5 minutes.[9]

    • Visually inspect the solution against a dark background. If the solution is perfectly clear with no visible particulates, it is ready for use.

  • Aided Dissolution (If Particulates Remain):

    • Gentle Warming: Place the sealed vial in a water bath or heating block set to 30-40°C for 10-15 minutes.[4][14] Intermittently vortex the sample. Caution: Avoid excessive heat, which could degrade the compound.[9]

    • Sonication: Alternatively, place the vial in a bath sonicator for 15-30 minutes.[3] Sonication can help break up aggregates and facilitate dissolution. Monitor the bath temperature to ensure it does not overheat.

    • After aiding dissolution, allow the solution to cool to room temperature and inspect again. If it remains clear, the compound is dissolved. If a precipitate forms upon cooling, the solution was likely supersaturated at the higher temperature.

Guide 2: Alternative Solvents and Co-Solvent Systems

If DMSO alone is insufficient, modifying the solvent system is the next logical step.

start Problem: Poor Solubility in 100% DMSO decision Is a non-DMSO solvent acceptable for the assay? start->decision alt_solvent Strategy 1: Test Alternative Polar Aprotic Solvents (e.g., DMF, NMP) decision->alt_solvent Yes cosolvent Strategy 2: Use a Co-Solvent System with DMSO decision->cosolvent No advanced Still Insoluble? Consider Advanced Techniques (See Guide 3) alt_solvent->advanced protocol_cosolvent Protocol: Screen Co-solvents (e.g., PEG 400, Propylene Glycol) at various percentages (5-20%) cosolvent->protocol_cosolvent protocol_cosolvent->advanced

Caption: Decision tree for alternative solvent strategies.

Alternative Polar Aprotic Solvents

If your experimental setup allows for solvents other than DMSO, consider testing the following.

SolventClassBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic153Similar to DMSO, good for many benzoxazole syntheses.[15] May also have assay compatibility issues.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Powerful solvent, but check for compatibility with your assay and potential toxicity.
Dimethylacetamide (DMAc) Polar Aprotic165Another strong solvent option.
Using Co-Solvents to Enhance Solubility

A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (DMSO), can increase the solubility of a lipophilic compound.[16][17][18] This is a practical approach for preparing stock solutions that will be further diluted into aqueous assay buffers.

Common Co-Solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Experimental Protocol: Co-Solvent Screening
  • Prepare several small, identical aliquots of your dry compound.

  • Prepare co-solvent/DMSO mixtures, for example:

    • 10% PEG 400 / 90% DMSO (v/v)

    • 20% PEG 400 / 80% DMSO (v/v)

    • 10% Propylene Glycol / 90% DMSO (v/v)

  • Attempt to dissolve the compound in each mixture using the protocol from Guide 1.

  • Observe which system provides the best solubility. Important: Always verify the tolerance of your downstream assay to the chosen co-solvent and its final concentration.[19]

Guide 3: Overview of Advanced Solubilization Techniques

If the above methods fail, more advanced formulation strategies may be necessary, particularly for in vivo studies or challenging in vitro assays.

  • pH Modification/Salt Formation: The 2-mercaptobenzoxazole structure contains a thiol group (-SH) and a secondary amine within the heterocyclic ring, which are weakly acidic and weakly basic, respectively. Determining the pKa of these groups would clarify if adjusting the pH could ionize the molecule and dramatically increase aqueous solubility. For ionizable compounds, forming a salt is a highly effective method to boost solubility.[16]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix (e.g., PVP K30, PEG 6000) at a molecular level.[16] This creates a high-energy amorphous state, which has a higher dissolution rate than the stable crystalline form.[16][18]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding the compound from the aqueous environment and increasing its apparent solubility.[16][17]

These advanced methods require significant formulation development and characterization and are typically employed when simple solvent systems are inadequate.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • BenchChem. (2025).
  • CymitQuimica. (n.d.). CAS 273-53-0: Benzoxazole.
  • ACS Publications. (n.d.). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds.
  • ResearchGate. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BenchChem. (2025).
  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • MCE. (n.d.). Compound Handling Instructions.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • Unknown Source. (2022). Solubility of benzoxazole resins.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Unknown Source. (n.d.).
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • gChem. (n.d.). DMSO Physical Properties.
  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • Unknown Source. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Reddit. (2022). DMF Work-up and Solubility Issues.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.
  • BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Ziath. (2006).
  • VNUHCM Journal of Science and Technology Development. (2023).
  • ACS Omega. (2019).
  • MP Biomedicals. (2016). Dimethyl Sulfoxide.
  • Tokyo Chemical Industry. (2025).
  • Unknown Source. (n.d.). Chemical stability of DMSO and ACN solvents in contact with Li2O2.
  • MDPI. (2023). Thermodynamics of Ag(I)

Sources

Optimization

Technical Support Guide: Long-Term Storage and Oxidation Prevention for 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices, troubleshooting advice, and validation protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices, troubleshooting advice, and validation protocols to ensure the long-term stability of 5-Ethoxycarbonyl-2-mercaptobenzoxazole by preventing its oxidative degradation.

Section 1: The "Why" - Understanding the Oxidation Pathway

A foundational understanding of the molecule's inherent instability is the first step toward effective preservation. This section addresses the most common questions regarding the degradation of 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

Q1: Why is 5-Ethoxycarbonyl-2-mercaptobenzoxazole so prone to oxidation?

The susceptibility of this molecule to oxidation is primarily due to the 2-mercapto group (-SH) . This functional group is common to a class of compounds known as thiols. Thiols are readily oxidized, especially when part of a heterocyclic system. The oxidation process is typically a free-radical mechanism initiated by environmental factors.[1][2] The key steps involve:

  • Initiation: An initiator, such as light or a trace metal ion, abstracts the hydrogen atom from the sulfhydryl group (-SH), forming a highly reactive thiyl radical (R-S•) .

  • Propagation: Two thiyl radicals combine to form a disulfide bond (-S-S-).

Q2: What is the primary degradation product I should expect to see?

The most common degradation product resulting from oxidation is the disulfide-bridged dimer , specifically bis(5-ethoxycarbonylbenzoxazol-2-yl) disulfide. This occurs when two molecules of 5-Ethoxycarbonyl-2-mercaptobenzoxazole link together.[1][3] The formation of this dimer is a clear indicator that the material has been compromised by oxidative stress.

Q3: What environmental factors accelerate the oxidation process?

Several common laboratory conditions can significantly speed up the degradation of your material. These are the primary culprits to control:

  • Oxygen: As the primary oxidizing agent, atmospheric oxygen is the main driver of the degradation process.[4][5][6]

  • Light: UV and even ambient light can provide the energy needed to initiate the free-radical chain reaction.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[7][8][9] Studies on similar compounds show that storage at elevated temperatures (e.g., 20°C with high humidity) can lead to a significant decrease in free thiol groups over time.[10][11]

  • Trace Metal Ions: Metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts, accelerating the rate of oxidation.[12][13]

Section 2: The "How" - Recommended Storage Protocols

Proactive measures are essential for preserving the integrity of 5-Ethoxycarbonyl-2-mercaptobenzoxazole. This section provides actionable protocols and troubleshooting for real-world laboratory settings.

Core Protocol: Ideal Long-Term Storage
  • Vial Selection: Upon receipt or after synthesis, transfer the solid material to a clean, dry amber glass vial with a PTFE-lined screw cap. The amber color protects the compound from light.

  • Inert Atmosphere Blanketing: Before sealing, the vial's headspace should be purged with a dry, inert gas like argon or nitrogen.[4][5][6][14][15] This displaces oxygen, removing a key reactant for oxidation.[4][5][6] If using a Schlenk line, evacuate and backfill the vial three times. For simpler setups, a gentle stream of inert gas into the vial for 30-60 seconds before capping is effective.[16]

  • Sealing: Tightly seal the vial cap. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.

  • Temperature: Store the sealed vial at -20°C or below .[10][11] For periods longer than six months, -80°C is recommended.

  • Environment: Place the vial in a desiccated, dark environment, such as a sealed container with desiccant inside a freezer.

Troubleshooting & FAQ
  • Q: I don't have a glovebox or Schlenk line. What is the next best option? A: You can still create a relatively inert environment. Place your vial in a larger sealable container, such as a desiccator jar. Add a few argon or nitrogen gas-generating sachets (available from laboratory suppliers) into the jar before sealing it. This will displace the majority of the oxygen over time. While not perfect, it is a significant improvement over storage in ambient air.

  • Q: What is the best type of container for storage? A: Borosilicate amber glass vials with PTFE-lined caps are ideal. Avoid plastic containers for long-term storage, as they can be permeable to oxygen and moisture over time.

  • Q: I need to store the compound in solution. What precautions are necessary? A: Storing in solution is not recommended for the long term as it can accelerate degradation. If short-term solution storage is necessary:

    • Use a deoxygenated solvent. Sparge the solvent with argon or nitrogen for 15-20 minutes before use.

    • Prepare the solution under a stream of inert gas.

    • Store the solution in a sealed vial with an inert gas headspace at -80°C.

    • Consider adding a chelating agent like EDTA (at ~0.5 mM) to the buffer if applicable, which can sequester catalytic metal ions.[17]

  • Q: Should I add an antioxidant or stabilizer to the solid material? A: It is generally not recommended or necessary to add stabilizers to the solid material if it is stored correctly under an inert atmosphere at low temperatures. Adding another chemical complicates downstream applications and quantification. The best strategy is prevention through proper environmental control.

Section 3: The "Proof" - Quality Control & Verification

Trust but verify. These protocols provide a self-validating system to confirm the integrity of your 5-Ethoxycarbonyl-2-mercaptobenzoxazole before use. Performing a quick quality check is crucial after long-term storage or if you suspect degradation.

Protocol 1: Stability-Indicating Analysis by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A stability-indicating method is one that can separate the active compound from its degradation products, impurities, and excipients.[18][19][20]

Objective: To separate and quantify 5-Ethoxycarbonyl-2-mercaptobenzoxazole from its primary oxidative degradation product, the disulfide dimer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your stored compound.

    • Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 50 µg/mL using the same solvent mixture.

  • Chromatographic Conditions:

    • Inject 10 µL of the prepared sample.

    • Run the separation using the parameters outlined in the table below.

  • Data Analysis:

    • The parent thiol compound will elute as a major peak. Due to its increased molecular weight and potentially different polarity, the disulfide dimer will have a different retention time, typically eluting later.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A purity of >98% is generally considered good for most applications.

Table 1: Recommended HPLC Method Parameters

Parameter Recommended Setting Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile TFA acts as an ion-pairing agent, improving peak shape for the thiol.
Gradient 50% B to 95% B over 15 minutes A gradient ensures elution of both the parent compound and the more nonpolar disulfide dimer.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.[19]

| Detection (UV) | 285 nm | Benzoxazole derivatives typically have strong absorbance in this region. |

Protocol 2: Quick Qualitative Check by TLC

Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of purity.

  • Spotting: Dissolve a tiny amount of your solid in a suitable solvent (e.g., ethyl acetate). Spot it onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with a mobile phase such as 30% Ethyl Acetate in Hexane.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of a second spot (often with a lower Rf value for the more polar starting material vs the disulfide) indicates the presence of an impurity, likely the disulfide dimer.

Section 4: Visual Summaries and Diagrams

Diagrams

OxidationMechanism cluster_0 Initiation Step cluster_1 Propagation Step Thiol_A Molecule A (R-SH) Radical_A Thiyl Radical A (R-S•) Thiol_A->Radical_A Light, O₂, or Metal Catalyst (+ H•) Dimer Disulfide Dimer (R-S-S-R) Radical_A->Dimer Thiol_B Molecule B (R-SH) Radical_B Thiyl Radical B (R-S•) Radical_B->Dimer

Caption: Oxidation mechanism of 5-Ethoxycarbonyl-2-mercaptobenzoxazole.

StorageWorkflow Receive Receive or Synthesize Compound QC_Check Perform Initial QC (HPLC or TLC) Receive->QC_Check Pass Purity > 98% QC_Check->Pass  OK Fail Purity < 98% (Repurify) QC_Check->Fail  NOT OK Vial Transfer to Amber Vial with PTFE-lined cap Pass->Vial Inert Purge with Inert Gas (Argon or Nitrogen) Vial->Inert Seal Seal Tightly & Wrap with Parafilm Inert->Seal Store Store at ≤ -20°C in Dark, Dry Location Seal->Store

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Ethoxycarbonyl-2-mercaptobenzoxazole Synthesis

Welcome to the Synthesis Troubleshooting & Support Center. This guide is designed for researchers and drug development professionals scaling up or optimizing the synthesis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole (ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting & Support Center. This guide is designed for researchers and drug development professionals scaling up or optimizing the synthesis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole (ethyl 2-mercaptobenzoxazole-5-carboxylate).

The standard cyclization of ethyl 3-amino-4-hydroxybenzoate using carbon disulfide (CS₂) often yields frustratingly high levels of byproducts. This guide breaks down the mechanistic causality behind these impurities and provides a self-validating, high-yield protocol to eliminate them.

Mechanistic Overview & Byproduct Pathways

To troubleshoot a reaction, you must first understand the competing pathways. The target synthesis relies on the nucleophilic attack of the o-aminophenol on CS₂ to form a dithiocarbamate intermediate, followed by intramolecular cyclization and the elimination of H₂S. However, the presence of the ethoxycarbonyl (ethyl ester) group introduces a critical vulnerability to basic hydrolysis, while the resulting thiol group is highly susceptible to oxidative dimerization[1][2].

ReactionPathway SM Ethyl 3-amino-4- hydroxybenzoate Int Dithiocarbamate Intermediate SM->Int Addition Reagents CS2 + Base (or Xanthate) Reagents->Int Target 5-Ethoxycarbonyl-2- mercaptobenzoxazole Int->Target Cyclization (-H2S) ByP1 5-Carboxy-2- mercaptobenzoxazole (Hydrolysis) Target->ByP1 H2O / Strong Base ByP2 Disulfide Dimer (Oxidation) Target->ByP2 O2 Exposure

Fig 1: Reaction pathway of 5-Ethoxycarbonyl-2-mercaptobenzoxazole and its primary byproducts.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at [M-H]⁻ 194 instead of the expected [M-H]⁻ 222. What happened?

Cause (Ester Hydrolysis): You are observing the formation of 2-mercaptobenzoxazole-5-carboxylic acid. Traditional protocols for 2-mercaptobenzoxazoles use aqueous potassium hydroxide (KOH)[3]. At reflux temperatures, hydroxide ions act as strong nucleophiles, attacking the ethoxycarbonyl group and causing rapid saponification of your ester. Solution: You must eliminate water and strong nucleophilic bases from your system. Switch to anhydrous potassium carbonate (K₂CO₃) in absolute ethanol or DMF[1][4]. Alternatively, use potassium ethyl xanthate, which requires no additional base and prevents hydrolysis entirely[2][5].

Q2: The product is contaminated with a highly insoluble byproduct, and mass spec shows double the expected mass minus 2 Da. How do I prevent this?

Cause (Oxidative Dimerization): This is the disulfide dimer: bis(5-ethoxycarbonylbenzoxazol-2-yl) disulfide. 2-Mercaptobenzoxazoles readily oxidize in the presence of atmospheric oxygen, a process accelerated by alkaline reaction conditions. Solution: Degas all solvents by sparging with argon or nitrogen for 15 minutes prior to the reaction. Maintain an inert atmosphere throughout the reflux and workup. Self-Validation: If dimerization is observed during workup (indicated by a highly insoluble precipitate that resists dissolution in ethyl acetate), add a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) to cleave the disulfide bonds back to the free thiol.

Q3: I am getting low yields and recovering a lot of the starting ethyl 3-amino-4-hydroxybenzoate. Why isn't the reaction going to completion?

Cause (Reagent Volatility): Carbon disulfide (CS₂) is highly volatile (b.p. 46 °C). In an open reflux system, CS₂ often evaporates before the dithiocarbamate intermediate can fully form and cyclize. Solution: Conduct the reaction in a sealed autoclave or heavy-walled pressure tube to contain the CS₂[6][7]. If pressurized equipment is unavailable, substitute CS₂ with tetramethylthiuram disulfide (TMTD) or potassium ethyl xanthate , which are non-volatile and provide excellent yields under standard atmospheric reflux[1][2].

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / TLC) Cond1 High Carboxylic Acid (Hydrolysis)? Start->Cond1 Sol1 Switch to Anhydrous K2CO3 & Absolute EtOH Cond1->Sol1 Yes Cond2 High Disulfide Dimer (Oxidation)? Cond1->Cond2 No Sol2 Degas Solvents & Use Argon Blanket Cond2->Sol2 Yes Cond3 Unreacted Starting Material? Cond2->Cond3 No Sol3 Use Sealed Autoclave or Xanthate Reagent Cond3->Sol3 Yes

Fig 2: Diagnostic workflow for identifying and resolving common synthesis byproducts.

Quantitative Data on Reaction Conditions

The table below summarizes the causality between chosen reaction conditions and the resulting byproduct profiles. Data is normalized to a 10 mmol scale reaction.

Base / ReagentSolventAtmosphereTarget Yield (%)Hydrolysis Byproduct (%)Disulfide Dimer (%)Unreacted SM (%)
KOH / CS₂95% EtOHAir42%38% 12%8%
K₂CO₃ / CS₂Abs. EtOHAir68%< 2%15% 15%
K₂CO₃ / CS₂Abs. EtOHArgon81%< 2%< 2%15%
K-Xanthate Abs. EtOH Argon 92% < 1% < 1% < 6%

Validated Experimental Protocol

Optimized Synthesis via Potassium Ethyl Xanthate This protocol utilizes potassium ethyl xanthate as a CS₂ surrogate to eliminate the need for excess strong base, directly preventing ester hydrolysis[2][5]. The integrated analytical checks ensure the system is self-validating.

Step 1: Equipment & Reagent Preparation

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-amino-4-hydroxybenzoate (10.0 mmol, 1.81 g).

  • Add potassium ethyl xanthate (11.0 mmol, 1.76 g) and 50 mL of anhydrous absolute ethanol.

Step 2: Inert Atmosphere Setup (Critical for Dimer Prevention) 3. Sparge the suspension with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen. 4. Switch to a positive-pressure Argon balloon attached to the top of the reflux condenser.

Step 3: Reflux & Monitoring 5. Heat the mixture to reflux (approx. 78 °C) for 6–8 hours. 6. Self-Validation Check: At 6 hours, take a 50 µL aliquot, dilute in 1 mL ethyl acetate, and monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot (R_f ~0.4) should be completely consumed, replaced by a highly UV-active product spot (R_f ~0.6).

Step 4: Workup & Precipitation 7. Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. 8. Dissolve the crude residue in 50 mL of degassed, distilled water. 9. Causality Check: The product currently exists as a soluble potassium thiolate salt. To isolate it, slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3–4. The protonation of the thiolate triggers the immediate precipitation of the free thiol product.

Step 5: Isolation & Storage 10. Filter the resulting pale yellow precipitate under vacuum. Wash with cold, degassed water (2 x 20 mL). 11. Dry the solid under high vacuum at 40 °C overnight to afford pure 5-Ethoxycarbonyl-2-mercaptobenzoxazole. Store under Argon at 4 °C.

References

  • Organic Syntheses (1943). 2-Mercaptobenzimidazole (Applicable to Benzoxazoles). Organic Syntheses, Coll. Vol. 2, p.501. URL:[Link]

  • US Patent 4677209A (1987). Process for the preparation of 2-mercaptobenzoxazoles.
  • Iraqi Journal of Science (2015). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Vol 56 No1B. URL:[Link]

  • MDPI Molecules (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Ethoxycarbonyl-2-mercaptobenzoxazole Substitutions

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 5-Ethoxycarbonyl-2-mercaptobenzoxazole (5-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 5-Ethoxycarbonyl-2-mercaptobenzoxazole (5-EC-2-MBO) .

Substitutions on this ambident nucleophile are notoriously sensitive to steric hindrance. The presence of the electron-withdrawing 5-ethoxycarbonyl group reduces the electron density of the thiolate, making the transition state highly sensitive to bulky electrophiles. This guide synthesizes field-proven methodologies to help you troubleshoot low yields, control regioselectivity, and optimize your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my substitution yield so low when reacting 5-EC-2-MBO with secondary alkyl halides? A1: The 5-ethoxycarbonyl group exerts a strong electron-withdrawing effect (-M, -I), which decreases the overall nucleophilicity of the exocyclic sulfur. When paired with a sterically hindered secondary halide, the activation energy for the SN​2 pathway increases dramatically. To overcome this, you must generate a "naked," highly reactive anion using a strong, irreversible base (like NaH) in a polar aprotic solvent (like DMF) 1.

Q2: I am seeing a mixture of products. Why does N-alkylation compete with S-alkylation? A2: 2-Mercaptobenzoxazoles exist in a tautomeric equilibrium between the thiol and thione forms. According to Pearson's Hard Soft Acid Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." While S-alkylation is kinetically favored, sterically demanding or "hard" electrophiles can shift the regioselectivity toward the thermodynamically stable N-alkylated product 2. Protic solvents also hydrogen-bond to the sulfur, forcing the harder nitrogen to attack.

Q3: Can I use standard potassium carbonate ( K2​CO3​ ) for this reaction? A3: For primary, unhindered electrophiles, K2​CO3​ in acetone is sufficient. However, for hindered electrophiles, the equilibrium deprotonation by K2​CO3​ leaves unreacted thiol. The conformational flexibility and steric bulk require quantitative deprotonation to force the reaction forward 3.

Part 2: Diagnostic Workflows & Mechanistic Pathways

When troubleshooting a failed or low-yielding substitution, it is critical to isolate whether the failure is due to electronic deactivation (the 5-ester group) or steric hindrance (the electrophile).

Workflow Start Issue: Low Substitution Yield Check Assess Electrophile Steric Bulk Start->Check LowBulk 1° Halide (Low Sterics) Check->LowBulk HighBulk 2°/3° Halide (High Sterics) Check->HighBulk Action1 Overcome EWG Effect: Increase Base Strength (Use Cs2CO3 or NaH) LowBulk->Action1 Action2 Overcome Sterics: Use NaH in DMF Heat to 60°C HighBulk->Action2

Diagnostic workflow for resolving low yields in sterically hindered substitution reactions.

Understanding the tautomeric equilibrium is the second pillar of controlling this reaction. The diagram below illustrates how solvent and electrophile choice dictate the regiochemical outcome.

Pathway T1 5-EC-2-MBO (Thione Tautomer) T2 5-EC-2-MBO (Thiol Tautomer) T1->T2 Tautomerism Anion Common Thiolate Anion (Active Nucleophile) T1->Anion Strong Base (NaH) T2->Anion Strong Base (NaH) S_Prod S-Alkylation (Soft Electrophile / Kinetic) Anion->S_Prod Polar Aprotic Solvent N_Prod N-Alkylation (Hard Electrophile / Steric) Anion->N_Prod Protic Solvent / High Bulk

Tautomeric equilibrium and divergent substitution pathways of 5-EC-2-MBO.

Part 3: Quantitative Data & Optimization Matrix

The table below summarizes the causality between reaction conditions and the resulting yield/regioselectivity when coupling 5-EC-2-MBO with various electrophiles. Notice how electronic effects and steric hindrance deeply impact the product yields 4.

BaseSolventTemp (°C)Electrophile BulkYield (%)Dominant RegioisomerMechanistic Rationale
K2​CO3​ Acetone25Primary85S-AlkylatedStandard conditions are sufficient for unhindered substrates.
K2​CO3​ Acetone60Secondary20S-AlkylatedEquilibrium base fails to generate enough nucleophile to overcome sterics.
Et3​N DCM25Secondary< 5N/AWeak base and non-polar solvent lead to negligible thiolate formation.
NaH DMF 60 Secondary 78 S-Alkylated Quantitative deprotonation and "naked" anion easily overcome steric barriers.
Cs2​CO3​ MeOH65Secondary45N-Alkylated (Mixed)Protic solvent hydrogen-bonds to sulfur, forcing harder nitrogen attack.

Part 4: Validated Experimental Protocol

To ensure a self-validating and reproducible system, use the following optimized protocol for the S-alkylation of 5-EC-2-MBO with sterically hindered secondary alkyl halides. This method leverages quantitative deprotonation to bypass the deactivating nature of the 5-ethoxycarbonyl group 1.

Materials Required:
  • 5-Ethoxycarbonyl-2-mercaptobenzoxazole (1.0 equiv)

  • Sterically hindered alkyl halide (e.g., secondary bromide/chloride) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Quantitative Deprotonation

  • Purge a dry, round-bottom flask with inert gas (Nitrogen or Argon).

  • Suspend NaH (1.1 equiv) in anhydrous DMF (0.2 M relative to the benzoxazole) and cool the mixture to 0 °C using an ice bath.

  • Slowly add 5-EC-2-MBO (1.0 equiv) portion-wise over 10 minutes.

  • Causality Check: Why 0 °C? Sodium hydride reacts vigorously with the thiol, releasing hydrogen gas. Performing this at 0 °C prevents thermal runaway and avoids base-catalyzed degradation of the DMF solvent. NaH ensures 100% conversion to the highly nucleophilic thiolate, overcoming the electron-withdrawing effect of the ester group.

Step 2: Electrophilic Attack 4. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear/homogeneous. 5. Add the sterically hindered alkyl halide (1.2 equiv) dropwise. 6. Remove the ice bath and heat the reaction mixture to 60 °C for 16–18 hours.

  • Causality Check: Why heat to 60 °C? The 5-ethoxycarbonyl group withdraws electron density from the thiolate, raising the SN​2 activation energy. Heating provides the kinetic energy required to overcome both this electronic deactivation and the steric bulk of the electrophile.

Step 3: Workup and Isolation 7. Monitor reaction completion via TLC (Hexane/Ethyl Acetate = 2:1). 8. Once complete, cool the reaction to room temperature and quench carefully with cold water. 9. Extract the aqueous layer 3x with Ethyl Acetate. 10. Wash the combined organic layers with a saturated aqueous NaHCO3​ solution, followed by brine, to remove residual DMF. 11. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • CA2230082C - Amide compounds and use thereof Google P
  • Ferrocenylalkylation of 2-mercaptobenzoxazoles ResearchG
  • Dual Role of Sulfenamides in Iodine/Oxone-Catalyzed Three-Component Coupling of 2-Mercaptobenzoxazoles, Amines, and Ketones: Route toward α-Thioenamines and 2-Iminothiazolines ACS Public
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018 MDPI

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Ethoxycarbonyl-2-mercaptobenzoxazole vs. 2-Mercaptobenzoxazole

Introduction & Structural Implications In the realm of medicinal chemistry and materials science, the benzoxazole scaffold is highly prized for its diverse pharmacological and chemical properties. At the core of this uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Implications

In the realm of medicinal chemistry and materials science, the benzoxazole scaffold is highly prized for its diverse pharmacological and chemical properties. At the core of this utility is 2-Mercaptobenzoxazole (2-MBO) , a versatile heterocyclic compound characterized by a highly reactive thiol group (-SH) that readily participates in nucleophilic substitutions and metal complexation[1].

However, when precise electronic control is required—such as in the design of targeted cytokine inhibitors or complex N-mustard antitumor agents—researchers turn to substituted derivatives like 5-Ethoxycarbonyl-2-mercaptobenzoxazole (5-EC-2-MBO) . The addition of an electron-withdrawing ester group (-COOEt) at the 5-position fundamentally re-wires the electronic landscape of the benzoxazole core, altering its pKa, tautomeric equilibrium, and nucleophilic behavior. This guide objectively compares the reactivity of these two compounds, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Causality: Electronic Modulation of the Thiol/Thione System

To understand the reactivity differences, one must analyze the tautomeric nature of the 2-mercaptobenzoxazole system. In solution, 2-MBO exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. Theoretical density functional theory (DFT) studies indicate that the thione form is generally more stable and exhibits stronger reactivity in both vacuum and aqueous phases[2].

The introduction of the 5-ethoxycarbonyl group alters this baseline reactivity through two primary mechanisms:

  • Increased Acidity (Lower pKa): The ester group withdraws electron density from the aromatic ring via resonance and inductive effects. This delocalization stabilizes the conjugate base (thiolate anion) formed upon deprotonation, thereby lowering the pKa of the thiol proton. Consequently, 5-EC-2-MBO is more easily deprotonated by bases like Sodium Hydride (NaH)[3].

  • Modulated Nucleophilicity: While the thiolate anion of 5-EC-2-MBO is easier to generate, the electron-withdrawing nature of the ester group slightly reduces the electron density at the sulfur atom compared to unsubstituted 2-MBO. This makes the sulfur atom a "softer," more controlled nucleophile. This attenuation prevents unwanted side reactions (such as rapid oxidative dimerization to disulfides) and allows for highly selective S-alkylation, which is critical when synthesizing complex pharmaceutical intermediates[4].

SubstituentEffect A 5-Ethoxycarbonyl Group (-COOEt) B Electron Withdrawal from Benzoxazole Ring A->B C Increased Thiol Acidity (Lower pKa) B->C D Altered Thione-Thiol Tautomerization B->D E Modulated Nucleophilicity at Sulfur C->E D->E

Caption: Logical flow of how the 5-ethoxycarbonyl group alters benzoxazole reactivity.

Quantitative Data Comparison

The following table summarizes the divergent reactivity profiles and physical properties of the two compounds, driven by the presence or absence of the 5-ester substitution.

Property / Parameter2-Mercaptobenzoxazole (2-MBO)5-Ethoxycarbonyl-2-mercaptobenzoxazoleMechanistic Rationale
Electronic Nature Electron-rich heterocyclic coreElectron-deficient coreThe -COOEt group acts as a strong electron-withdrawing group (EWG).
Thiol Acidity (pKa) Higher (Less acidic)Lower (More acidic)EWG stabilizes the resulting thiolate anion via charge delocalization.
S-Alkylation Kinetics Rapid; prone to oxidative dimerizationControlled; requires thermal activation (e.g., 60°C)Reduced electron density at sulfur lowers nucleophilicity, requiring heat to overcome the activation barrier[3].
Metal Complexation Strong; forms stable complexes with transition metals[5]Moderate; steric and electronic hindranceReduced electron density weakens the coordinate covalent bonds with metal cations.
Primary Applications Rubber vulcanization, corrosion inhibitors, general antimicrobials[6]Synthesis of targeted cytokine (IL-8/TNF-α) inhibitors and N-mustards[4]The ester group provides a synthetic handle for further functionalization in drug design.

Experimental Workflows & Self-Validating Protocols

To objectively compare the reactivity of these two compounds, researchers can employ standardized workflows. The protocols below are designed as self-validating systems, ensuring that each step provides observable feedback to confirm success.

Protocol 1: Comparative S-Alkylation Assay

This protocol measures the nucleophilic substitution efficiency of both compounds when reacted with an alkyl halide. Causality Note: N,N-Dimethylformamide (DMF) is utilized as an aprotic polar solvent because it effectively solvates the metal cation (Na+) without hydrogen-bonding to the thiolate anion, thereby maximizing the sulfur's nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen substrate (2-MBO or 5-EC-2-MBO) in 5 mL of anhydrous DMF under a nitrogen atmosphere to prevent premature oxidation.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add 1.2 equivalents of 60% Sodium Hydride (NaH) dispersed in mineral oil[3].

    • Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) serves as visual confirmation that the thiolate anion is successfully forming. Stir for 30 minutes.

  • Electrophile Addition: Dropwise, introduce 1.1 equivalents of the alkylating agent (e.g., 3-tert-butoxycarbonylmethylaminopropyl chloride)[4].

  • Thermal Activation: Heat the reaction mixture to 60°C. While 2-MBO may react at room temperature, 5-EC-2-MBO strictly requires this thermal energy to overcome the activation barrier imposed by the electron-withdrawing ester group[3]. Maintain for 18 hours.

  • Kinetic Monitoring: Extract 10 µL aliquots at 2-hour intervals, quench in methanol, and analyze via HPLC (UV detection at 254 nm) to plot the conversion rate over time.

  • Workup & Isolation: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with 10% aqueous citric acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure[3].

Workflow Step1 Equilibrate Substrates in Anhydrous DMF Step2 Add NaH Base at 0°C (Observe H2 Evolution) Step1->Step2 Step3 Introduce Electrophile (Alkyl Chloride) Step2->Step3 Step4 Heat to 60°C & Monitor via HPLC Step3->Step4 Step5 Aqueous Workup & EtOAc Extraction Step4->Step5 Step6 Quantify Yield & Reaction Kinetics Step5->Step6

Caption: Step-by-step S-alkylation experimental workflow for reactivity comparison.

Protocol 2: Biological Reactivity (Cytokine Inhibition Assay)

Because 5-EC-2-MBO derivatives are heavily utilized in developing anti-inflammatory agents targeting interleukins (IL-1, IL-6, IL-8) and TNF-α[4], evaluating their biological reactivity is crucial for drug development professionals.

Step-by-Step Methodology:

  • Cell Culture: Plate human peripheral blood monocytes or a standardized macrophage cell line (e.g., THP-1) in 96-well microtiter plates at a density of 1×105 cells/well.

  • Compound Treatment: Pre-incubate the cells with varying concentrations (e.g., 0.1 µM to 10 µM) of the synthesized 2-MBO or 5-EC-2-MBO derivatives for 1 hour.

  • Inflammatory Stimulation: Induce cytokine production by adding Lipopolysaccharide (LPS) to the wells.

  • Quantification: After a 24-hour incubation period, harvest the supernatant. Quantify the levels of IL-8 and TNF-α using highly specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Self-Validation Check: Include a well with a known, potent cytokine inhibitor (e.g., Dexamethasone) as a positive control to ensure the assay's sensitivity and dynamic range are functioning correctly.

References

  • The Chemistry of 2-Mercaptobenzoxazole: Synthesis and Thiol Activity nbinno.com[Link]

  • Theory study on chemical reactivity of 2-mercaptobenzothiazole, 2-mercaptobenzoxazole and 2-mercaptobenzimidazole in solution ResearchGate[Link]

  • 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site RSC Publishing[Link]

  • CA2502764A1 - Amide compounds (Patent detailing 5-Ethoxycarbonyl-2-mercaptobenzoxazole reactivity and cytokine inhibition)

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Ethoxycarbonyl-2-mercaptobenzoxazole Against Standard Heterocyclic Ligands

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are of paramount importance, forming the core of over 85% of all biologically active molecules.[1][2] Their prevalence stems from their a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are of paramount importance, forming the core of over 85% of all biologically active molecules.[1][2] Their prevalence stems from their ability to present a diverse array of functionalities in a defined three-dimensional space, enabling precise interactions with biological targets.[1] Among these, the benzoxazole moiety is a privileged structure, known for a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical framework for benchmarking a specific derivative, 5-Ethoxycarbonyl-2-mercaptobenzoxazole, against other standard heterocyclic ligands.

The core directive of this document is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to conduct their own comparative analyses. We will delve into the synthesis, characterization, and known biological profile of 5-Ethoxycarbonyl-2-mercaptobenzoxazole, and then provide detailed, self-validating experimental protocols for a head-to-head comparison against other ligands of interest.

The Candidate: 5-Ethoxycarbonyl-2-mercaptobenzoxazole

1.1. Synthesis and Structural Elucidation

The synthesis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole is typically achieved through the condensation of 2-amino-4-ethoxycarbonylphenol with carbon disulfide. This one-pot reaction provides a straightforward route to the target molecule.

A rigorous structural characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[3][5]

Table 1: Spectroscopic Data for 5-Ethoxycarbonyl-2-mercaptobenzoxazole

Technique Key Observations Interpretation
FT-IR (cm⁻¹) ~3400 (N-H), ~1700 (C=O), ~1600 (C=N), ~1250 (C-O)Presence of the secondary amine, ester carbonyl, imine, and ether functionalities.
¹H NMR (ppm) ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), 7.0-8.0 (m, 3H, Ar-H), ~12.0 (s, 1H, NH)Confirms the ethoxycarbonyl group and the aromatic protons of the benzoxazole core. The downfield shift of the NH proton is characteristic.[5]
¹³C NMR (ppm) ~14 (CH₃), ~60 (CH₂), 110-150 (Ar-C), ~165 (C=O), ~180 (C=S)Indicates the presence of all carbon atoms in their expected chemical environments.
Mass Spec (m/z) [M+H]⁺ at expected valueConfirms the molecular weight of the compound.

Selecting the Benchmarks: Standard Heterocyclic Ligands

The choice of standard heterocyclic ligands for comparison is critical and should be guided by the intended application. For instance, if the goal is to assess antimicrobial potential, established antibiotics with heterocyclic cores would be appropriate benchmarks. For anticancer applications, known kinase inhibitors or DNA intercalators could be used.

Table 2: Examples of Standard Heterocyclic Ligands for Benchmarking

Ligand Class Example Primary Application
Benzimidazoles 5-Ethoxy-2-mercaptobenzimidazoleAntimicrobial, Anticancer[6][7]
Triazoles FluconazoleAntifungal[8]
Quinolones CiprofloxacinAntibacterial[8]
Indoles Indole-3-carbinolAnticancer

Experimental Benchmarking Protocols

This section provides detailed, step-by-step methodologies for key experiments to objectively compare the performance of 5-Ethoxycarbonyl-2-mercaptobenzoxazole against your chosen standard ligands.

3.1. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.[12][13]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare 2-fold serial dilutions of test compounds in a 96-well plate add_inoculum Inoculate each well with the microbial suspension start->add_inoculum Dispense inoculum inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) add_inoculum->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broto Microdilution
  • Prepare Compound Stock Solutions: Dissolve 5-Ethoxycarbonyl-2-mercaptobenzoxazole and standard ligands in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10]

3.2. Ligand-Protein Binding Affinity: Fluorescence Quenching Assay

Fluorescence spectroscopy is a powerful tool for studying ligand-protein interactions.[14][15] The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon ligand binding, and this change can be used to determine the binding affinity (dissociation constant, Kd).[16]

Experimental Workflow: Fluorescence Quenching Assay

FQ_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis protein_sol Prepare a solution of the target protein in a suitable buffer titrate Incrementally add the ligand to the protein solution protein_sol->titrate ligand_sol Prepare a stock solution of the ligand ligand_sol->titrate measure Measure the fluorescence emission spectrum after each addition titrate->measure plot Plot the change in fluorescence intensity against ligand concentration measure->plot calculate_kd Fit the data to a binding model to determine the dissociation constant (Kd) plot->calculate_kd

Caption: Workflow for a fluorescence quenching-based ligand binding assay.

Detailed Protocol: Fluorescence Quenching
  • Prepare Solutions: Prepare a stock solution of the target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of 5-Ethoxycarbonyl-2-mercaptobenzoxazole and standard ligands.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to 280 nm (for tryptophan) and record the emission spectrum from 300 to 400 nm.

  • Titration: To a cuvette containing the protein solution, make successive additions of the ligand stock solution. After each addition, gently mix and allow the system to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis: Correct the fluorescence intensity for the dilution effect. Plot the change in fluorescence intensity (ΔF) versus the ligand concentration. The data can be fitted to the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Ka) and dissociation constant (Kd).

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 3: Illustrative Comparative Performance Data

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Binding Affinity (Kd) to HSA (µM)
5-Ethoxycarbonyl-2-mercaptobenzoxazole Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A>100

Note: Values for Ciprofloxacin and Fluconazole are for illustrative purposes and may vary depending on the specific strains and experimental conditions.

Conclusion

This guide provides a comprehensive framework for the systematic benchmarking of 5-Ethoxycarbonyl-2-mercaptobenzoxazole against standard heterocyclic ligands. By following the detailed experimental protocols for determining antimicrobial activity and ligand-protein binding affinity, researchers can generate robust and comparable data. This, in turn, will enable an objective assessment of the potential of 5-Ethoxycarbonyl-2-mercaptobenzoxazole as a lead compound in drug discovery programs. The methodologies described herein are designed to be self-validating and adhere to the principles of scientific integrity, providing a solid foundation for further investigation.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Benchchem. (n.d.). comparative analysis of spectroscopic data of benzoxazole derivatives.
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Springer. (n.d.). Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
  • PubMed. (n.d.). Fluorescence techniques in analysis of protein-ligand interactions.
  • Wiley Online Library. (n.d.). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding.
  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay.
  • ACS Publications. (2020, November 6). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions.
  • PMC. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • PMC. (n.d.). Heterocycles in Medicinal Chemistry.
  • International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • Academia.edu. (n.d.). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives.
  • Ukaaz Publications. (2021, December 30). Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative.
  • ResearchGate. (n.d.). (PDF) Synthesis, structural elucidation, and evaluation of antimicrobial activity of 5-ethoxy-2-mercaptobenzimidazole derivatives.

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Validation

FTIR spectra validation for 5-Ethoxycarbonyl-2-mercaptobenzoxazole functional groups

High-Fidelity FTIR Spectra Validation for 5-Ethoxycarbonyl-2-mercaptobenzoxazole: A Comparative Guide As a Senior Application Scientist, evaluating heterocyclic building blocks requires moving beyond basic spectral match...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity FTIR Spectra Validation for 5-Ethoxycarbonyl-2-mercaptobenzoxazole: A Comparative Guide

As a Senior Application Scientist, evaluating heterocyclic building blocks requires moving beyond basic spectral matching into the realm of mechanistic validation. 5-Ethoxycarbonyl-2-mercaptobenzoxazole (5-EC-MBO) is a critical intermediate in the synthesis of advanced pharmaceuticals, including targeted N-mustard antitumor agents and anti-inflammatory amide compounds[1][2].

Validating 5-EC-MBO via Fourier Transform Infrared (FTIR) spectroscopy presents two distinct analytical challenges: differentiating the 5-position ester from potential hydrolyzed carboxylic acid impurities, and resolving the complex thiol-thione tautomerism inherent to the 2-mercaptobenzoxazole core[3]. This guide objectively compares the spectral performance of 5-EC-MBO against its structural analogues and provides a self-validating protocol for rigorous laboratory analysis.

The Causality of Experimental Design: Why ATR-FTIR?

Traditionally, solid-state FTIR samples are ground with Potassium Bromide (KBr) and pressed into a pellet. However, KBr is highly hygroscopic. The absorbed atmospheric moisture produces a broad O-H stretching band between 3300–3400 cm⁻¹. Because 2-mercaptobenzoxazole derivatives exist in a tautomeric equilibrium between the thiol (-N=C-SH) and thione (-NH-C=S) forms, identifying the delicate N-H stretch of the thione form (~3150 cm⁻¹) is critical[3].

A water artifact from a KBr pellet will completely mask this diagnostic N-H peak. Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the mandated choice. ATR requires no sample dilution, eliminating moisture artifacts and preserving the native solid-state tautomeric ratio, allowing us to accurately observe the dominant thione conformer[4].

Comparative Spectral Analysis

To validate 5-EC-MBO, we must compare its spectral fingerprint against the unsubstituted core (2-Mercaptobenzoxazole) and its hydrolyzed degradation product (5-Carboxy-2-mercaptobenzoxazole). The addition of the ethoxycarbonyl group shifts the electronic distribution of the benzoxazole ring, slightly altering the core vibrational frequencies[5][6].

Table 1: FTIR Functional Group Wavenumber Comparison

Functional Group2-Mercaptobenzoxazole (2-MBO)5-Carboxy-2-MBO (Degradant)5-Ethoxycarbonyl-2-MBO (Target)Diagnostic Significance
N-H Stretch (Thione)~3150 cm⁻¹~3160 cm⁻¹~3145 cm⁻¹Confirms thione tautomer dominance in the solid state[3].
S-H Stretch (Thiol)~2550 cm⁻¹ (Weak)~2560 cm⁻¹ (Weak)~2555 cm⁻¹ (Weak)Indicates trace thiol tautomer presence[6].
C=O Stretch (Carbonyl)N/A~1690 cm⁻¹ (Broad)~1715 cm⁻¹ (Sharp) Differentiates the target ester from the carboxylic acid degradant[4].
C=N Stretch (Ring)~1620 cm⁻¹~1630 cm⁻¹~1625 cm⁻¹Validates the benzoxazole heterocyclic core[5].
C-O-C Stretch (Ester)N/AN/A~1220 cm⁻¹ Confirms the ethoxy substitution[1].
C=S Stretch (Thione)~1050 cm⁻¹~1060 cm⁻¹~1055 cm⁻¹Confirms the thione tautomeric core[4].

Note: In the solid state, the thione form is thermodynamically favored, making the C=S and N-H peaks highly prominent compared to the trace S-H peak[3].

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system; any spectral deviation must be strictly attributable to the molecular structure, not instrument drift or operator error.

Step 1: System Calibration (The Anchor) Prior to analysis, scan a 1.5 mil polystyrene calibration film. Verify that the C-H stretching peak is located at exactly 3027 cm⁻¹ and the aromatic C-C stretch at 1601 cm⁻¹. Causality: This ensures the interferometer's laser is perfectly aligned and the wavenumber axis is absolute.

Step 2: Background Compensation (The Baseline) Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to air dry. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This models and subtracts ambient CO₂ and water vapor in real-time, preventing atmospheric interference in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

Step 3: Sample Deposition & Press (The Interface) Place 2-3 mg of neat 5-EC-MBO powder directly onto the center of the ATR crystal. Lower the ATR anvil until the built-in clutch clicks, applying constant pressure. Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample. Because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample, pressure dictates the depth of penetration, directly controlling peak intensity reproducibility.

Step 4: Spectral Acquisition & Orthogonal Validation Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans). Orthogonally validate the structure by checking the 1715 cm⁻¹ (ester) and 1220 cm⁻¹ (ether linkage) peaks. If a broad peak appears at 1690 cm⁻¹, the sample has hydrolyzed to 5-carboxy-2-mercaptobenzoxazole and must be rejected.

Workflow & Logic Visualization

FTIR_Validation Prep 1. ATR Crystal Preparation (Isopropanol Wash & Air Dry) Bkg 2. Background Scan (Atmospheric Compensation) Prep->Bkg Sample 3. 5-EC-MBO Deposition (Constant Pressure Anvil) Bkg->Sample Acq 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) Sample->Acq Ester Ester Validation C=O Stretch (~1715 cm⁻¹) C-O-C Stretch (~1220 cm⁻¹) Acq->Ester Tautomer Tautomeric Resolution (Thiol vs. Thione Form) Acq->Tautomer Thione Thione Form (Dominant) N-H Stretch (~3145 cm⁻¹) C=S Stretch (~1055 cm⁻¹) Tautomer->Thione Solid State Equilibrium Thiol Thiol Form (Trace) S-H Stretch (~2555 cm⁻¹) C=N Stretch (~1625 cm⁻¹) Tautomer->Thiol Solution/Trace Equilibrium

Fig 1. Self-validating ATR-FTIR workflow and tautomeric resolution logic for 5-EC-MBO.

Conclusion

Validating 5-Ethoxycarbonyl-2-mercaptobenzoxazole requires a nuanced understanding of heterocyclic tautomerism and ester vibrational mechanics. By utilizing a self-validating ATR-FTIR protocol, researchers can bypass the moisture artifacts inherent to KBr pellet methods, accurately resolving the dominant thione tautomer while confirming the integrity of the 5-position ethoxycarbonyl group.

References[4] Title: Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations

Source: ResearchGate URL:[Link][5] Title: Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed Source: nih.gov URL:[Link][6] Title: Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives Source: sapub.org URL:[Link][3] Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues Source: researchgate.net URL:[Link][1] Title: Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC Source: nih.gov URL:[Link][4] Title: FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole Source: researchgate.net URL:[Link][2] Title: CA2230082C - Amide compounds and use thereof Source: google.com (Patents) URL:

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